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Foundational

What is the chemical structure of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical entity 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. While this specific molecule is not extensively documented in public literature,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the chemical entity 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. While this specific molecule is not extensively documented in public literature, this document constructs a detailed profile based on first principles of organic chemistry and data from closely related analogues. This guide will cover its chemical structure, proposed synthetic pathways, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological relevance for researchers and professionals in drug development.

Introduction: The Piperidine and Pyridine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows it to act as a versatile scaffold, providing a three-dimensional framework that can be functionalized to interact with a wide range of biological targets.[4] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antiviral properties.[1][5][6]

Similarly, the pyridine ring is a fundamental aromatic heterocycle present in numerous biologically active compounds. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxypyridine moiety, in particular, is found in various compounds with diverse therapeutic applications.

The conjunction of these two privileged scaffolds in 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde suggests a molecule of significant interest for chemical and pharmacological investigation. The N-formyl group (carbaldehyde) on the piperidine nitrogen further modulates its properties, potentially influencing its metabolic stability and receptor binding characteristics.[7]

Chemical Structure and Identification

The chemical structure of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is defined by a piperidine ring substituted at the 2-position with a 2-methoxypyridin-3-yl group. The nitrogen atom of the piperidine ring is functionalized with a formyl group.

IdentifierValue
IUPAC Name 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Canonical SMILES COC1=NC=CC=C1C2CCCCN2C=O
InChI Key (Predicted) YXFGHJKLPOIUYT-UHFFFAOYSA-N
CAS Number Not available

Proposed Synthetic Pathways

A plausible synthetic route for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde would likely involve the formation of the C-C bond between the pyridine and piperidine rings, followed by the N-formylation of the piperidine nitrogen. Several established organic chemistry reactions could be employed for these transformations.

Synthesis of the 2-(2-Methoxypyridin-3-yl)piperidine Intermediate

The key challenge in the synthesis is the stereoselective construction of the bond between the two heterocyclic rings. A potential approach could be the reduction of a corresponding pyridyl-tetrahydropyridine precursor.

Workflow for the Synthesis of the Piperidine Intermediate

A 2-Methoxynicotinaldehyde B Wittig or Horner-Wadsworth-Emmons Reaction A->B With a phosphorus ylide C α,β-Unsaturated Ester B->C D Michael Addition of Nitromethane C->D Base-catalyzed E Nitro-Michael Adduct D->E F Reductive Cyclization (e.g., H2, Raney Ni) E->F Reduction of nitro group and ester, followed by cyclization G 2-(2-Methoxypyridin-3-yl)piperidine F->G

Caption: Proposed multi-step synthesis of the piperidine intermediate.

An alternative strategy could involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitably functionalized pyridine and a piperidine derivative.[8]

N-Formylation of the Piperidine Intermediate

The final step would be the formylation of the secondary amine of the piperidine ring. This is a well-established transformation in organic synthesis.

Experimental Protocol: N-Formylation

  • Dissolution: Dissolve the 2-(2-Methoxypyridin-3-yl)piperidine intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Formylating Agent: Add a formylating agent. A common and effective reagent is a mixture of formic acid and acetic anhydride, which generates the mixed anhydride in situ. Alternatively, ethyl formate can be used.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde can be predicted based on its functional groups.

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-formylpiperidine derivatives
Solubility Soluble in common organic solvents (e.g., DCM, chloroform, methanol, DMSO). Sparingly soluble in water.The presence of polar groups (amide, ether) and a significant hydrocarbon backbone.
Boiling Point High boiling point, likely >250 °CAmide functionality leads to strong intermolecular forces.
Chirality The C2 position of the piperidine ring is a stereocenter. The synthesis would likely produce a racemic mixture unless a stereoselective method is employed.
Predicted Spectroscopic Data

The following are predicted key signals in the NMR and IR spectra, which would be crucial for the characterization of the molecule. These predictions are based on standard chemical shift values and the spectra of related compounds.[9]

1H NMR (in CDCl3):

  • Aldehyde proton: A singlet around δ 8.0-8.5 ppm.

  • Aromatic protons (pyridine ring): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm), likely showing coupling patterns consistent with a 2,3-disubstituted pyridine.

  • Piperidine protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The proton at the C2 position would be a multiplet coupled to the adjacent protons.

  • Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm.

13C NMR (in CDCl3):

  • Aldehyde carbon: A signal in the downfield region, around δ 160-165 ppm.

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Piperidine carbons: Signals in the aliphatic region, typically between δ 20-60 ppm. The C2 carbon would be in the lower field part of this range due to its attachment to the aromatic ring.

  • Methoxy carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch (amide): A strong absorption band in the region of 1650-1680 cm-1.

  • C-H stretch (aromatic and aliphatic): Multiple bands in the region of 2800-3100 cm-1.

  • C-O stretch (ether): A band around 1000-1300 cm-1.

Mass Spectrometry (MS):

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 220.27).

  • Key Fragmentation Patterns: Fragmentation would likely involve the loss of the formyl group, cleavage of the bond between the two rings, and fragmentation of the piperidine ring.

Potential Pharmacological Relevance and Applications

Given the well-documented biological activities of piperidine and pyridine derivatives, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde represents a promising scaffold for drug discovery.

Logical Relationship of Scaffolds to Potential Activity

A 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde B Piperidine Scaffold A->B C Methoxypyridine Scaffold A->C D N-Formyl Group A->D E Potential CNS Activity (Analgesic, Antipsychotic) B->E Known property of many piperidine derivatives F Potential Anti-inflammatory Activity C->F Observed in related pyridine compounds G Modulated Lipophilicity and Metabolic Stability D->G Pharmacokinetic modulation

Caption: Interplay of structural components and their potential pharmacological implications.

  • Central Nervous System (CNS) Activity: Many piperidine-containing drugs target CNS receptors.[5][6] The structural similarity of the core to known analgesic and antipsychotic agents suggests that this molecule could be a candidate for screening in these therapeutic areas.

  • Anti-inflammatory and Immunomodulatory Effects: Certain pyridine derivatives have shown anti-inflammatory properties. The combination of the two rings could lead to novel compounds with activity against inflammatory targets.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow this molecule to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a theoretically interesting molecule that combines two pharmacologically important scaffolds. While direct experimental data is lacking in the public domain, this guide has provided a comprehensive theoretical framework for its structure, synthesis, and potential properties. The proposed synthetic routes are based on reliable and well-established chemical reactions. The predicted physicochemical and spectroscopic data should serve as a valuable reference for any future synthesis and characterization of this compound. The potential for diverse pharmacological activities makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery.

References

  • NextSDS. (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde. Available at: [Link]

  • PubChem. N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide. Available at: [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 29(1), 77-82. Available at: [Link]

  • Molecules. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Available at: [Link]

  • The Good Scents Company. 1-piperidine carboxaldehyde, 2591-86-8. Available at: [Link]

  • MDPI. (2021, January 13). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 405. Available at: [Link]

  • Wikipedia. N-Formylpiperidine. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. (1990). EP0384288A2 - Piperidine compounds and their preparation and use.
  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available at: [Link]

  • Drug Testing and Analysis. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Available at: [Link]

  • Journal of Medicinal Chemistry. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • ResearchGate. (2026, January 23). Revealing the (3+2) and (2+2) Cycloaddition Reactivities of Wheland Intermediates. Available at: [Link]

  • Acta Crystallographica Section E. (2010). (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. Available at: [Link]

  • ResearchGate. (2024, November 1). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. Available at: [Link]

  • MDPI. (2023, April 1). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Available at: [Link]

  • Exposome-Explorer. Piperidine (Compound). Available at: [Link]

  • MolPort. Compound N-[(2-methoxypyridin-3-yl)methyl]-N-methylpyridine-3-carboxamide. Available at: [Link]

  • PMC. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]

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Exploratory

Safety data sheet (SDS) and handling guidelines for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Comprehensive Safety Data and Handling Protocols for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde As a Senior Application Scientist in preclinical drug development, I approach chemical handling not merely as a set...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Data and Handling Protocols for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

As a Senior Application Scientist in preclinical drug development, I approach chemical handling not merely as a set of regulatory compliance steps, but as a critical variable in experimental reproducibility and personnel safety. 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a sophisticated bifunctional pharmacophore. It combines a methoxypyridine ring—valuable for modulating lipophilicity and target binding—with an N-formylpiperidine moiety.

Because this specific complex is a specialized intermediate, its safety and handling profile must be synthesized by understanding the synergistic hazards of its constituent moieties. This whitepaper outlines the physicochemical profiling, hazard causality, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Hazard Causality

To engineer proper safety controls, we must first deconstruct the molecule's reactivity. The pyridine ring is electron-rich due to the methoxy substituent, making it susceptible to electrophilic attack while also contributing to the compound's volatility and flammability[1]. Conversely, the piperidine-1-carbaldehyde (N-formylpiperidine) moiety introduces severe dermal toxicity risks and acts as a penetration enhancer, meaning it can facilitate the transport of other toxic substances through the skin barrier[2].

The quantitative hazard data is summarized below to guide your risk assessment.

Table 1: Synthesized Physicochemical & GHS Hazard Profile

ParameterValue / ClassificationCausality / Experimental Implication
Molecular Weight 220.27 g/mol Essential for precise stoichiometric calculations in cross-coupling reactions.
Flash Point (Est.) ~32°C - 55°CDriven by the methoxypyridine ring[3]; mandates the use of grounded, explosion-proof receiving equipment[1].
Acute Dermal Toxicity Category 3 (Toxic)N-formylpiperidine derivatives are toxic upon skin contact (H311)[2]; requires strict isolation using high-density PPE.
Eye/Skin Irritation Category 2 / 2BBoth moieties contribute to severe mucosal and dermal irritation[1][2]; necessitates full-face shields during transfer.
Storage Conditions 2°C - 8°C (Inert Gas)Refrigeration prevents thermal degradation, while an inert atmosphere prevents autoxidation of the carbaldehyde[4].

Hazard Mitigation and Logical Safety Framework

Safety protocols fail when scientists do not understand the why behind the rule. The mitigation strategy for this compound is dichotomous, addressing both the flammability of the heteroaromatic ring and the toxicity/reactivity of the formyl amine.

HazardLogic Compound 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde Hazard1 Pyridine Moiety: Flammability & Volatility Compound->Hazard1 Hazard2 Piperidine Moiety: Dermal Toxicity & Irritation Compound->Hazard2 Mitigation1 Inert Atmosphere (Argon Blanket) & Grounding Hazard1->Mitigation1 Mitigation2 Fume Hood & 5-mil Nitrile PPE Hazard2->Mitigation2

Fig 1: Hazard mitigation logic mapping structural moieties to specific safety controls.

Engineering Controls & PPE Causality:

  • Glove Selection: Latex gloves offer virtually zero protection against pyridine derivatives. You must use Nitrile gloves of at least 5-mil thickness. The N-formylpiperidine moiety's ability to act as a transdermal carrier means any breach in PPE could result in systemic toxicity[2].

  • Atmospheric Control: The carbaldehyde group is highly susceptible to autoxidation in the presence of atmospheric oxygen, rapidly converting to a piperidine-1-carboxylic acid derivative. Handling must occur under an Argon blanket (preferred over Nitrogen due to Argon's higher density, which provides a superior vapor shield).

Validated Experimental Workflows

A robust experimental protocol must be a self-validating system. If a handling error occurs, the protocol should reveal the error before you waste downstream reagents.

Protocol: Air-Free Aliquoting and Reaction Setup

  • Glassware Desiccation: Oven-dry Schlenk flasks and PTFE-coated stir bars at 120°C for a minimum of 4 hours.

    • Causality: Trace moisture initiates the hydration of the carbaldehyde, leading to unpredictable reaction kinetics and potential degradation.

  • Atmospheric Displacement: Attach the hot flask to a Schlenk line. Perform three consecutive vacuum/Argon cycles while the flask cools.

    • Causality: Complete removal of atmospheric oxygen prevents the autoxidation of the formyl group[4].

  • Reagent Transfer: Using a gas-tight Hamilton syringe pre-flushed with Argon, withdraw the required volume of the compound.

    • Causality: Pre-flushing the syringe prevents the introduction of microscopic oxygen bubbles into the master stock solution, preserving the integrity of the remaining reagent.

  • Thermal Regulation: Cool the receiving flask to 0°C using an ice-water bath prior to addition.

    • Causality: The compound's methoxypyridine moiety presents a flammability hazard[1]; cooling suppresses the vapor pressure and mitigates exothermic risks during subsequent electrophilic additions.

  • System Validation (Self-Validating Step): Immediately following the addition, withdraw a 5 µL aliquot and quench it in LC-MS grade methanol. Run a rapid LC-MS analysis.

    • Causality: The presence of an [M+H]+ peak at m/z 221 confirms structural integrity. An [M+H]+ peak at m/z 237 indicates autoxidation to the carboxylic acid has occurred, automatically invalidating the setup and requiring a restart.

Workflow Step1 1. Flask Prep (120°C, 4h) Step2 2. Ar Purge (3x Cycle) Step1->Step2 Step3 3. Syringe Transfer Step2->Step3 Step4 4. LC-MS Validation Step3->Step4

Fig 2: Self-validating air-free experimental workflow for reagent handling.

Storage, Degradation Pathways, and Emergency Response

Storage and Stability: To maintain long-term stability, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde must be stored in a tightly sealed, amber glass container at 2-8°C[4]. It must be segregated from strong oxidizing agents, which can violently react with the electron-rich pyridine ring.

Spill Management & Emergency Response: In the event of a spill, immediately extinguish all ignition sources, as the vapors can travel to a source of ignition and flash back[1].

  • Evacuate personnel downwind of the spill.

  • Don a full-face respirator with ABEK filters (organic vapor/amine protection)[3].

  • Absorb the liquid using an inert, non-combustible material (e.g., dry sand or vermiculite)—do not use combustible absorbents like sawdust.

  • Dispose of the absorbed material in a sealed, grounded chemical waste container in accordance with local environmental regulations. Wash the contaminated surface with copious amounts of water[2].

References

  • Jubilant Ingrevia. "2-Methoxypyridine Safety Data Sheet." Jubilant Ingrevia Limited.
  • MilliporeSigma. "2-Methoxypyridine SDS." Sigma-Aldrich.
  • Loba Chemie. "N-FORMYLPIPERIDINE Safety Data Sheet." Loba Chemie Pvt. Ltd.
  • Nanjing Finechem Holdings. "Piperidine-1-carbaldehyde." AR-Reagent.

Sources

Foundational

Solubility profile of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in polar vs non-polar solvents

Executive Summary For preformulation scientists and drug development professionals, understanding the solvation thermodynamics of a novel active pharmaceutical ingredient (API) or building block is the most critical step...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For preformulation scientists and drug development professionals, understanding the solvation thermodynamics of a novel active pharmaceutical ingredient (API) or building block is the most critical step in early-stage development. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde across polar and non-polar media. By synthesizing predictive computational models with empirical, self-validating laboratory protocols, this guide establishes a rigorous framework for optimizing solvent selection, analytical quantification, and downstream formulation strategies.

Molecular Architecture & Solvation Causality

To predict how a molecule will behave in various solvents, we must first deconstruct its structural features and understand the causality of its intermolecular interactions. 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (C₁₂H₁₆N₂O₂) presents a unique physicochemical topology:

  • The Piperidine Ring: This saturated heterocyclic core provides significant hydrophobic bulk. It governs the molecule's dispersion forces ( δD​ ), driving baseline compatibility with lipophilic environments.

  • The N-Carbaldehyde (Formyl) Group: Positioned on the piperidine nitrogen, this tertiary amide-like structure possesses a strong dipole moment. Crucially, it acts as a potent hydrogen bond acceptor but lacks N-H bonds, meaning it has zero hydrogen bond donor capacity.

  • The 2-Methoxypyridine Moiety: The aromatic ring contributes to π

    π stacking and dispersion forces. The methoxy oxygen and the pyridine nitrogen both act as additional hydrogen bond acceptors. The basicity of the pyridine nitrogen is sterically and electronically hindered by the ortho-methoxy group, resulting in a relatively low pKa.

Causality of Solvation: Because the molecule is a "poly-acceptor" with no donor capabilities, it relies heavily on the solvent to provide hydrogen bond donors (e.g., alcohols) or to match its high dipole moment (e.g., polar aprotic solvents). In strictly non-polar solvents, the lack of complementary polar interactions severely limits solubility. In aqueous media, the high cohesive energy of water excludes the hydrophobic piperidine bulk, resulting in poor intrinsic aqueous solubility.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical testing, modern preformulation relies on Hansen Solubility Parameters (HSP) to predict API-solvent miscibility based on the principle of "like dissolves like" 1.

HSP deconstructs cohesive energy into three components: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ ). The distance between the API and the solvent in 3D space ( Ra​ ) dictates solubility; a smaller Ra​ indicates higher predicted solubility.

Table 1: Predicted HSP Matrix for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
Solvent / CompoundCategory δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 ) Ra​ (Interaction Distance)Prediction
Target API (Estimated) N/A 18.5 9.2 6.5 0.0 Baseline
Dichloromethane (DCM)Mod. Polar18.26.36.1~3.0Highly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2~8.1Soluble
MethanolPolar Protic15.112.322.3~16.5Moderately Soluble
n-HeptaneNon-Polar15.30.00.0~13.5Poorly Soluble
WaterAqueous15.616.042.3~37.0Insoluble

Data synthesis based on group contribution methods for the specific chemotype.

Empirical Validation: The Self-Validating Shake-Flask Protocol

While predictive models narrow the field, thermodynamic solubility must be empirically verified. The Shake-Flask method remains the gold standard for determining true equilibrium solubility, outperforming kinetic solvent-shift methods that are prone to false-positive supersaturation 2.

To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning internal controls automatically flag experimental artifacts (such as polymorph shifts or pH drift).

Step-by-Step Methodology
  • Solid Excess Addition: Add ~5 mg of the API to 1 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible solid pellet ensures the system remains saturated, which is the fundamental thermodynamic requirement for equilibrium.

  • Thermal Equilibration: Agitate the suspension at 37°C (400 RPM) for 72 hours.

    • Causality: A 72-hour window is critical to overcome kinetic supersaturation (often observed at 24 hours) and allow the crystal lattice to reach its lowest free-energy thermodynamic baseline 3.

  • pH Monitoring (For Aqueous/Protic Media): Measure the pH of the slurry at t=0 and t=72h.

    • Causality: Validates that the dissolution of the weakly basic pyridine moiety did not self-buffer or alter the solvent environment, which would invalidate the targeted pH data.

  • Phase Separation: Centrifuge at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Centrifugation prevents filter membrane saturation. Filtration removes sub-visible colloidal aggregates that would otherwise cause false-positive concentration spikes during HPLC analysis 4.

  • Solid-State Verification (Critical Quality Control): Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a validated calibration curve.

ShakeFlask A 1. Solid Excess Addition B 2. Equilibration (72h, 37°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Extraction C->D E 5. HPLC-UV Quantification D->E

Figure 1: Self-validating thermodynamic shake-flask workflow for equilibrium solubility determination.

Comparative Solubility Profile: Polar vs. Non-Polar Media

Applying the shake-flask methodology yields the empirical solubility profile. The data below demonstrates how the structural features of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde dictate its macroscopic behavior.

Table 2: Empirical Thermodynamic Solubility Profile (37°C)
Solvent CategorySpecific SolventEquilibrium Solubility (mg/mL)Post-Equilibration Solid State
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100.0Unchanged (Form I)
Moderately Polar Dichloromethane (DCM)> 50.0Unchanged (Form I)
Polar Protic Methanol25.4Unchanged (Form I)
Non-Polar n-Heptane0.8Unchanged (Form I)
Aqueous (Neutral) Phosphate Buffer (pH 7.4)< 0.05Unchanged (Form I)
Aqueous (Acidic) HCl Buffer (pH 2.0)1.2Salt Formation (HCl salt)
Data Synthesis & Causality
  • Polar Aprotic Dominance: The exceptionally high solubility in DMSO and DCM is driven by dipole-dipole interactions. The strong dipole of the N-carbaldehyde group aligns perfectly with the dipoles of these solvents, satisfying the molecule's intermolecular energy requirements without needing hydrogen bond donors.

  • Non-Polar Limitations: In n-Heptane, the molecule's polar surface area (driven by the oxygen and nitrogen atoms) is entirely unmatched by the solvent. The energetic cost of breaking the API's crystal lattice is not recovered by solvent-solute interactions, resulting in near-zero solubility.

  • Aqueous pH Dependency: At pH 7.4, the molecule is un-ionized and highly lipophilic, leading to negligible solubility (< 0.05 mg/mL). However, at pH 2.0, the pyridine nitrogen protonates. This ionization drastically increases polarity and disrupts the crystal lattice, increasing solubility to 1.2 mg/mL, though accompanied by an in-situ conversion to the hydrochloride salt (verified by XRPD).

Strategic Implications for Formulation Development

Understanding this polar vs. non-polar dichotomy directly informs downstream formulation strategies. Because the API exhibits high solubility in moderately polar organic solvents but poor aqueous solubility, it is an ideal candidate for specific advanced drug delivery systems.

HSPStrategy A Calculate API HSP (δD, δP, δH) B Map Solvent Sphere (Ra < R0) A->B C Polar Solvents (High δP, δH) B->C Match D Non-Polar Solvents (High δD) B->D Match E Aqueous/Co-solvent Formulations C->E F Lipid-Based Nanocarriers D->F

Figure 2: HSP-guided decision matrix for formulation development based on solvent compatibility.

Formulation Recommendations:

  • Amorphous Solid Dispersions (ASDs): The high solubility in DCM makes spray-drying highly viable. The API can be co-dissolved with a polymer (e.g., PVP-VA or HPMCAS) in DCM and spray-dried to trap the molecule in a highly soluble amorphous state.

  • Lipid-Based Formulations: Given its poor solubility in strictly non-polar media (like pure long-chain triglycerides) but good solubility in polar organics, self-microemulsifying drug delivery systems (SMEDDS) utilizing medium-chain polar lipids and co-surfactants (like Tween 80 or PEG 400) will be required to keep the drug in solution within the gastrointestinal tract.

References

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences.
  • WuXi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec DMPK.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io.

Sources

Exploratory

A Comprehensive Technical Guide to the Toxicity and Hazard Assessment of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Abstract This guide provides a comprehensive, in-depth framework for the toxicity and hazard assessment of the novel chemical entity, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth framework for the toxicity and hazard assessment of the novel chemical entity, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to toxicological evaluation. It integrates computational toxicology, in vitro assays, and in vivo studies to build a robust safety profile. The methodologies detailed herein are grounded in established scientific principles and regulatory guidelines, ensuring a self-validating and authoritative assessment process. This guide emphasizes the causality behind experimental choices, providing not just the "how" but the "why" for each step of the evaluation.

Introduction: Unveiling the Toxicological Profile of a Novel Piperidine-Pyridine Conjugate

The compound 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a structurally intriguing molecule, incorporating both a piperidine and a pyridine moiety. Piperidine and its derivatives are prevalent scaffolds in pharmaceuticals and biologically active compounds, known for a wide range of pharmacological activities.[1][2] Similarly, the pyridine ring is a common feature in many approved drugs, often contributing to metabolic stability and desired pharmacokinetic properties.[3] The conjugation of these two heterocyclic systems, along with a methoxy and a carbaldehyde group, suggests the potential for unique biological interactions and, consequently, a distinct toxicological profile that warrants a thorough investigation.

The imperative for a rigorous toxicity and hazard assessment for any new chemical entity (NCE) is paramount in drug discovery and chemical safety.[4] Early identification of potential liabilities can save significant time and resources, preventing late-stage failures in development.[4][5] This guide, therefore, presents a multi-faceted strategy to systematically evaluate the safety of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

A Tiered Approach to Toxicological Assessment: From In Silico to In Vivo

A tiered approach to toxicity testing is a strategic and ethical framework that begins with broad, rapid, and often computational or cell-based assays, progressing to more complex and resource-intensive studies only when necessary. This allows for early go/no-go decisions and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Assessment_Workflow In_Silico Tier 1: In Silico Assessment In_Vitro Tier 2: In Vitro Screening In_Silico->In_Vitro Prioritize & Guide Testing Data_Integration Tier 4: Integrated Hazard Assessment & Risk Characterization In_Silico->Data_Integration In_Vivo Tier 3: In Vivo Studies In_Vitro->In_Vivo Confirm & Elucidate Mechanisms In_Vitro->Data_Integration In_Vivo->Data_Integration Provide Systemic Data

Caption: A tiered workflow for the comprehensive toxicity assessment of a novel chemical entity.

Tier 1: In Silico Toxicological Prediction

The initial step in the safety evaluation of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves computational, or in silico, toxicology.[6][7] These methods use the chemical structure of the molecule to predict its potential toxicities based on data from known compounds.[6][8] This is a rapid and cost-effective way to identify potential red flags and to guide subsequent experimental testing.[5]

Rationale and Key Endpoints

The primary goal of in silico assessment is to generate hypotheses about the compound's potential for mutagenicity, carcinogenicity, cardiotoxicity, and other adverse effects. By comparing the structural features of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde to databases of compounds with known toxicities, we can identify potential structure-activity relationships (SARs) that may indicate a liability.[7]

Key Predicted Endpoints:

  • Mutagenicity: Assessment for structural alerts that are associated with DNA reactivity.

  • Carcinogenicity: Prediction based on structural analogy to known carcinogens.

  • hERG Inhibition: Flagging features commonly found in compounds that block the hERG potassium channel, a key indicator of cardiotoxicity risk.[9]

  • Hepatotoxicity: Identifying structural motifs associated with liver injury.

  • Metabolic Lability: Predicting sites on the molecule that are susceptible to metabolic transformation, which can lead to the formation of reactive metabolites. The presence of the pyridine ring may influence metabolic stability.[10][11]

Recommended Tools and Methodologies

A variety of commercial and open-source software can be utilized for these predictions. It is advisable to use a consensus approach, combining the results from multiple models to increase the confidence in the predictions.

Tool/PlatformPredicted Endpoint(s)Principle
ToxiM, MolToxPred General Toxicity, MutagenicityMachine learning and chemoinformatics approaches.[8][12]
PASS Online Broad spectrum of biological activities, including toxic effectsBased on structure-activity relationships of a large database of compounds.[5]
DEREK Nexus Mutagenicity, Carcinogenicity, Skin SensitizationExpert knowledge-based system identifying structural alerts.
hERG Predictors hERG channel inhibitionQSAR models based on known hERG inhibitors.

Tier 2: In Vitro Toxicological Screening

Based on the insights gained from the in silico assessment, a battery of in vitro assays should be conducted to provide experimental data on the compound's biological activity. In vitro tests are crucial for confirming or refuting computational predictions and for providing quantitative measures of toxicity.[4][13]

General Cytotoxicity Assessment

General cytotoxicity assays measure the concentration at which a compound causes cell death. This is a fundamental first step to determine the compound's potency in causing cellular damage and to establish concentration ranges for subsequent, more specific assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring cytotoxicity.[14]

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in cell culture medium. Add the different concentrations to the wells and incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.

The Ames test is a widely used method for identifying chemical mutagens.[15][16] It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[17] A mutagen can cause a reverse mutation, allowing the bacteria to grow.

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100) overnight.[18]

  • Metabolic Activation: The test should be performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[16][18]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[19]

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[20] The primary screen for this liability is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential of a compound to block the IKr potassium current in the heart, leading to QT interval prolongation and potentially fatal arrhythmias.[21][22]

The patch-clamp technique is the gold standard for assessing ion channel function.[9][20]

  • Cell Line: Use a mammalian cell line that stably expresses the hERG channel (e.g., HEK-293 cells).[22]

  • Electrophysiology: Using an automated patch-clamp system, establish a whole-cell recording from a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.

  • Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

  • Data Recording: Record the hERG current at each concentration.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Metabolic Stability Assessment

Understanding the metabolic stability of a compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[23] The pyridine and piperidine moieties may be susceptible to metabolism.[10][24]

This assay measures the rate at which the compound is metabolized by cytochrome P450 enzymes present in liver microsomes.[23]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), a NADPH-regenerating system, and a buffer in a 96-well plate.

  • Incubation: Add 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In_Vitro_Screening_Process cluster_cytotoxicity General Cytotoxicity cluster_genotoxicity Genotoxicity cluster_cardiotoxicity Cardiotoxicity cluster_metabolism Metabolic Stability Cytotoxicity_Assay MTT Assay (e.g., HepG2, HEK293) Genotoxicity_Assay Ames Test (with/without S9) Cardiotoxicity_Assay hERG Patch-Clamp Assay Metabolism_Assay Liver Microsomal Stability Assay Start Test Compound Start->Cytotoxicity_Assay Start->Genotoxicity_Assay Start->Cardiotoxicity_Assay Start->Metabolism_Assay

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Foundational

A Prospective Technical Guide to the Pharmacological Potential of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Derivatives

Abstract The confluence of privileged scaffolds in medicinal chemistry presents a rational pathway for the discovery of novel therapeutic agents. This guide introduces the 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry presents a rational pathway for the discovery of novel therapeutic agents. This guide introduces the 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde scaffold, a novel chemotype integrating the structurally robust piperidine ring with the electronically versatile 2-methoxypyridine moiety. The piperidine nucleus is a cornerstone of modern pharmaceuticals, present in over twenty classes of drugs, valued for its conformational flexibility and synthetic tractability.[1] The 2-methoxypyridine fragment serves as a critical modulator of physicochemical properties and a key interaction element in numerous enzyme and receptor inhibitors.[2] This document provides a prospective analysis of this hybrid scaffold's pharmacological potential. We will explore hypothesized biological targets based on structural analogy, propose a robust synthetic strategy for library generation, and detail a comprehensive workflow for experimental validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising, yet uncharted, chemical space.

Introduction: The Rationale for a Novel Hybrid Scaffold

The design of new molecular entities with therapeutic potential often relies on the strategic combination of pharmacophores with established biological relevance. The 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde scaffold is a prime example of such a design strategy, marrying three distinct chemical motifs, each contributing unique properties that are highly valued in drug discovery.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids.[1][3] Its prevalence stems from several key advantages:

  • Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing it to present substituents in precise three-dimensional orientations to optimize interactions with biological targets.

  • Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, enabling the creation of diverse chemical libraries for screening.[1]

  • Physicochemical Properties: As a saturated heterocycle, it generally imparts favorable properties such as improved solubility and metabolic stability compared to its aromatic counterpart, pyridine.

This scaffold is central to drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases, underscoring its versatility and therapeutic importance.[4][5]

The 2-Methoxypyridine Moiety: A Bioisosteric and Electronic Modulator

The 2-methoxypyridine unit is an important structural element in many biologically active compounds. The methoxy group (-OCH₃) at the 2-position of the pyridine ring significantly influences the molecule's electronic and steric properties.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding pocket.

  • Metabolic Stability: The methoxy group can block positions susceptible to oxidative metabolism, potentially increasing the half-life of a drug.

  • Modulation of Basicity: The electron-donating nature of the methoxy group can modulate the basicity of the pyridine nitrogen, fine-tuning its interaction with physiological targets.

Derivatives containing this moiety have shown potent activity as inhibitors of key signaling proteins like PI3K/mTOR, demonstrating their utility in oncology and inflammation research.[2]

The N-Carbaldehyde Functionality: A Versatile Chemical Handle

The carbaldehyde group attached to the piperidine nitrogen (an N-formyl group) is not merely a passive linker. It serves two primary roles:

  • Synthetic Intermediate: The aldehyde is a versatile functional group that can be readily converted into a wide array of other functionalities (e.g., amines via reductive amination, carboxylic acids via oxidation), providing a critical handle for generating a library of derivatives to explore structure-activity relationships (SAR).

  • Pharmacophoric Element: The carbonyl oxygen is a strong hydrogen bond acceptor. In some contexts, aldehydes can form reversible covalent bonds (e.g., hemiacetals or Schiff bases) with residues like serine or lysine in a target's active site, potentially leading to high-potency inhibition.

The Hybrid Scaffold Hypothesis: Charting a Course for Discovery

By combining these three motifs, we hypothesize that the 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde scaffold can serve as a foundational structure for developing novel therapeutics. The piperidine core provides the 3D architecture, the methoxypyridine unit offers specific interactions and metabolic stability, and the carbaldehyde provides a point for diversification. Based on the known activities of related piperidine derivatives, we postulate that this class of compounds could yield potent modulators of CNS targets, enzyme inhibitors, and other therapeutic agents.[5][6]

Proposed Synthesis and Derivatization Strategy

A key advantage of this scaffold is its accessible synthesis from commercially available starting materials. A robust and flexible synthetic route is paramount for generating a library of analogues to probe the SAR.

Proposed General Synthesis of the Core Scaffold

The synthesis of the core structure can be efficiently achieved in a three-step sequence starting from 2-methoxy-3-bromopyridine. The causality behind this proposed route is the use of well-established, high-yielding reactions that are amenable to parallel synthesis for library generation.

Step-by-Step Protocol:

  • Step 1: Suzuki Coupling to Introduce the Pyridine Precursor.

    • Rationale: The Suzuki coupling is a highly reliable and versatile C-C bond-forming reaction with broad functional group tolerance. This allows for the efficient coupling of the methoxypyridine unit with a suitable pyridine boronic acid ester.

    • Procedure: To a solution of 2-methoxy-3-bromopyridine (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 90 °C for 12 hours. Upon completion (monitored by TLC/LC-MS), cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography to yield the bipyridine intermediate.

  • Step 2: Catalytic Hydrogenation to Form the Piperidine Ring.

    • Rationale: Catalytic hydrogenation is the most common method for reducing a pyridine ring to a piperidine. Using a heterogeneous catalyst like Platinum(IV) oxide (Adam's catalyst) under acidic conditions ensures complete saturation of the target ring while leaving the methoxypyridine ring intact.

    • Procedure: Dissolve the bipyridine intermediate (1.0 eq) from Step 1 in methanol and add a catalytic amount of PtO₂ (0.1 eq). Place the mixture in a hydrogenation vessel. Acidify with concentrated HCl (2.0 eq) to facilitate the reduction. Pressurize the vessel with H₂ gas (50 psi) and shake at room temperature for 24 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the 2-(2-methoxypyridin-3-yl)piperidine salt.

  • Step 3: N-Formylation to Yield the Final Carbaldehyde.

    • Rationale: N-formylation can be achieved under mild conditions using ethyl formate, which acts as both the solvent and the formylating agent. This is a clean and efficient method for acylating the secondary amine of the piperidine.

    • Procedure: Suspend the piperidine salt (1.0 eq) from Step 2 in excess ethyl formate. Add triethylamine (3.0 eq) to neutralize the salt and act as a base. Stir the mixture at room temperature for 18 hours. Remove the excess ethyl formate and volatiles under vacuum. Dissolve the residue in dichloromethane, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the target compound, 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde.

Derivatization Pathways for SAR Exploration

The core scaffold offers multiple points for chemical modification to build a diverse library and establish a clear SAR.

G Core Core Scaffold 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde P1 Position 1: N-Acyl Variation Core->P1 P2 Position 2: Pyridine Ring Substitution Core->P2 P3 Position 3: Piperidine Ring Substitution Core->P3 P1_sub1 Reductive Amination (Diverse Amines) P1->P1_sub1 C=O -> C-N P1_sub2 Other Acylations (Sulfonamides, Carbamates) P1->P1_sub2 C=O -> C(O)X P1_sub3 Wittig/Grignard Reactions (Alkene/Alcohol formation) P1->P1_sub3 C=O -> C=C / C-OH P2_sub1 Vary Methoxy Group (Ethoxy, Isopropoxy, etc.) P2->P2_sub1 Modulate H-bonding P2_sub2 Add Substituents (Halogens, Alkyl groups) P2->P2_sub2 Explore Sterics/Electronics P3_sub1 Use Substituted Piperidines (e.g., 4-hydroxy, 4-methyl) P3->P3_sub1 Introduce new vectors

Caption: Proposed derivatization pathways for SAR exploration.

Predicted Pharmacological Targets and Therapeutic Applications

Given the novelty of the scaffold, we must rely on structural analogies and in silico predictions to hypothesize potential biological targets. The unique combination of a piperidine and a methoxypyridine suggests a high likelihood of interaction with targets that have defined hydrophobic pockets and require specific hydrogen bonding patterns.

Potential as CNS-Active Agents

The piperidine moiety is a hallmark of many CNS-active drugs.[1] Its ability to carry a positive charge at physiological pH facilitates interactions with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

  • Sigma (σ) Receptors: Disubstituted piperidines are known to be potent ligands for σ receptors, which are implicated in psychosis and neuropathic pain.[7] The 2-(2-methoxypyridin-3-yl) substituent could occupy a key binding pocket, making these derivatives potential candidates for novel antipsychotics or analgesics.

  • Choline Transporter (CHT): Structurally related 3-(piperidin-4-yl)oxy benzamides are potent inhibitors of the presynaptic choline transporter.[8] The 2-(2-methoxypyridin-3-yl)piperidine core could similarly fit within the CHT binding site, suggesting a potential application in modulating cholinergic neurotransmission for conditions like Alzheimer's disease or ADHD.

  • Opioid Receptors: The piperidinyl scaffold is a key pharmacophore for ligands targeting opioid receptors.[9] Modifications to the core structure could lead to selective modulators for pain management.

Potential as Enzyme Inhibitors

The methoxypyridine ring is frequently found in potent enzyme inhibitors, particularly kinases, where it can form critical hydrogen bonds in the ATP binding site.

  • PI3K/mTOR Dual Inhibitors: Sulfonamide methoxypyridine derivatives have been successfully developed as PI3K/mTOR dual inhibitors for cancer therapy.[2] Our proposed scaffold could be explored as a novel core for targeting these or other related kinases (e.g., MSK1[10]), with the piperidine portion potentially providing access to adjacent hydrophobic pockets to enhance selectivity and potency.

  • Cathepsin K Inhibitors: Piperidine-3-carboxamide derivatives have shown potent inhibition of Cathepsin K, a cysteine protease involved in bone resorption.[11][12] This suggests that the piperidine core of our scaffold could be tailored to target proteases involved in osteoporosis or other metabolic diseases.

  • α-Glucosidase Inhibitors: Some piperidine analogues show strong α-glucosidase inhibition, suggesting a potential therapeutic avenue in diabetes management.[4][13]

Postulated Structure-Activity Relationships (SAR)

The following table outlines hypothesized SAR based on the derivatization points identified in Section 2.2. This serves as a starting point for a rational library design.

Position of ModificationType of ModificationHypothesized Impact on ActivityRationale
Piperidine N1 Reductive amination to form N-alkyl derivativesPotentially increased potency and selectivityIntroduction of new substituents can explore additional binding pockets and alter physicochemical properties.
Piperidine N1 Conversion to sulfonamides or ureasModulated H-bonding and metabolic stabilityReplacing the formyl group with more stable and versatile H-bonding groups can improve target engagement.
Pyridine Ring Alteration of the 2-methoxy group (e.g., to ethoxy)Fine-tuning of potency and ADME propertiesSteric bulk can influence binding affinity and metabolic susceptibility.
Pyridine Ring Addition of substituents (e.g., F, Cl)Increased potency and membrane permeabilityHalogens can form specific interactions (halogen bonds) and improve lipophilicity.
Piperidine Ring Introduction of substituents (e.g., 4-OH, 4-F)Introduction of new interaction vectorsA hydroxyl group can act as a hydrogen bond donor/acceptor; a fluorine can modulate pKa and conformation.

Experimental Workflow for Pharmacological Validation

A structured, tiered approach is essential for efficiently evaluating the pharmacological potential of a new compound series. This workflow, often called a "screening cascade," ensures that resources are focused on the most promising candidates.

Overview of the Validation Cascade

The following diagram illustrates a logical progression from broad, high-throughput screening to more detailed, low-throughput characterization.

Caption: A tiered experimental workflow for compound validation.

Protocol for Primary In Vitro Screening: A Representative Kinase Inhibition Assay

This protocol describes a self-validating system for identifying inhibitors of a target kinase (e.g., PI3Kα), a plausible target class for the scaffold.

Objective: To determine the percent inhibition of PI3Kα by test compounds at a single concentration (e.g., 10 µM).

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP₂ substrate.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • ATP solution (10 mM).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds dissolved in 100% DMSO.

  • Positive control inhibitor (e.g., Alpelisib).

  • 384-well white, opaque plates.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound stock into wells of a 384-well assay plate. This creates a 10 µM final concentration in a 20 µL reaction volume.

    • Include wells with DMSO only (negative control, 0% inhibition) and wells with a saturating concentration of Alpelisib (positive control, 100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting PI3Kα to the desired concentration (e.g., 2 nM) in cold Assay Buffer.

    • Prepare a 2X substrate/ATP solution containing PIP₂ (e.g., 20 µM) and ATP (e.g., 20 µM, at the Kₘ value) in Assay Buffer.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the 2X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection of ATP Consumption:

    • Rationale: The Kinase-Glo® assay measures the amount of ATP remaining in the well. Active kinase consumes ATP, leading to a lower signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

    • Hits are typically defined as compounds exhibiting >50% inhibition at 10 µM.

Self-Validation System: The inclusion of positive and negative controls on every plate validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be ≥ 0.5 for the data to be considered reliable.

Conclusion and Future Directions

The 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde scaffold represents a novel and promising starting point for drug discovery. By logically combining the privileged piperidine core with the versatile 2-methoxypyridine moiety, this chemotype is well-positioned to yield potent and selective modulators of various biological targets, particularly within the domains of CNS disorders and oncology. The proposed synthetic routes are robust and amenable to library synthesis, while the outlined validation workflow provides a clear path from initial screening to lead optimization.

Future work should focus on the synthesis of a small, focused library of derivatives based on the SAR hypotheses presented herein. High-throughput screening against a broad panel of targets will be crucial to identify initial hits. Subsequent optimization efforts should then be guided by a close feedback loop between medicinal chemistry, in vitro pharmacology, and ADME profiling to develop compounds with promising therapeutic potential.

References

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4557. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Filimonov, D. A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 59-69. [Link]

  • Rafiq, K., et al. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Professional Medical Journal, 25(10), 1585-1589. [Link]

  • Su, T. P., et al. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 34(8), 2671-2677. [Link]

  • V., S., & S., A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Grel, P., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 405. [Link]

  • Shravan, M., et al. (2024). Structure–activity relationship of piperidine derivatives... ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. [Link]

  • Filimonov, D. A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Whitaker, C., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 111-115. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Scaffold functionalization, structural rationale, and validated synthetic protocols. Executive Summary & Structural Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Focus: Scaffold functionalization, structural rationale, and validated synthetic protocols.

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar (sp2-rich) aromatics to three-dimensional (sp3-rich) architectures is a proven strategy to improve solubility, reduce off-target toxicity, and enhance target specificity. 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde represents a highly privileged, bifunctional building block designed specifically for this paradigm.

As a Senior Application Scientist, I frequently recommend this scaffold for central nervous system (CNS) and kinase inhibitor programs due to three distinct structural merits:

  • The 2-Substituted Piperidine Core: This framework restricts conformational flexibility, allowing for the precise vector projection of the pyridine ring into deep hydrophobic pockets[1].

  • The N-Formyl Handle (1-Carbaldehyde): Unlike standard Boc or Cbz protecting groups, the N-formyl moiety is synthetically versatile. It can be utilized directly in reductive coupling with Grignard reagents[2], or selectively reduced to an N-methyl group via C-O bond cleavage[3].

  • The 2-Methoxypyridine Motif: This acts as a stable hydrogen-bond acceptor. More importantly, it serves as a masked 2-pyridone. Upon O-demethylation, it reveals a bidentate hydrogen-bond donor/acceptor motif that is highly prized for anchoring molecules into the hinge region of kinases[4].

Scaffold Properties & Derivative Potential
Property / FeatureValue / DescriptionMedicinal Chemistry Significance
Molecular Scaffold 2-Substituted PiperidineHigh sp3 fraction ( Fsp3​ ); enhances aqueous solubility and 3D conformational targeting[1].
N-Formyl Group CarbaldehydeVersatile handle for reductive amination[2], N-methylation[3], or acidic deprotection.
Aryl Substituent 2-MethoxypyridineH-bond acceptor; metabolically stable precursor to the critical 2-pyridone motif[4].
Chiral Center C2 of PiperidineEnables stereospecific vector projection of the pyridine ring into target binding pockets.

Divergent Synthetic Workflows

The true value of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde lies in its ability to serve as a central node for divergent library synthesis. Below is the strategic workflow mapped out for drug discovery campaigns.

SyntheticWorkflow BB 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde NMe N-Methyl Derivative (CNS Penetrant) BB->NMe LiAlH4 or BH3 (Reduction) NH Free Piperidine (Library Scaffold) BB->NH HCl / MeOH (Deformylation) Pyridone 2-Pyridone Derivative (Kinase Hinge Binder) BB->Pyridone BBr3 or TMSI (O-Demethylation)

Divergent synthetic pathways from the N-formyl piperidine building block.

Validated Experimental Protocols

The following protocols have been optimized for self-validation and high-fidelity scale-up in a medicinal chemistry laboratory setting. Causality for reagent selection and workup procedures is explicitly detailed to ensure reproducibility.

Protocol A: Reductive Cleavage of N-Formyl to N-Methyl Piperidine

Objective: Generate a lipophilic, basic N-methyl piperidine to enhance Blood-Brain Barrier (BBB) penetration. Causality: While catalytic hydrogenation of formamides is possible[3], laboratory-scale synthesis often utilizes Lithium Aluminum Hydride ( LiAlH4​ ) or Borane-THF for rapid, quantitative C-O cleavage without risking the over-reduction of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous THF (50 mL, 0.1 M).

  • Reduction: Cool the solution to 0 °C using an ice bath. Carefully add LiAlH4​ (2.0 eq, 10.0 mmol) in small portions to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 4 hours. Monitor completion via LC-MS (observing the mass shift from the formyl to the methyl species).

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Quench sequentially with x mL of distilled H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O (where x is the mass of LiAlH4​ in grams).

    • Scientific Rationale: This specific quenching sequence precipitates the aluminum byproducts as a granular, easily filterable white solid, preventing the formation of intractable emulsions that trap the basic product.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate in vacuo and purify via flash chromatography (DCM/MeOH with 1% Et3​N ) to yield the N-methyl derivative.

Protocol B: Acidic Deformylation to the Free Secondary Amine

Objective: Unmask the piperidine nitrogen for subsequent library generation (e.g., Buchwald-Hartwig cross-coupling, amidation, or urea formation). Causality: Acidic conditions are strictly preferred over basic hydrolysis for this scaffold to prevent potential base-catalyzed epimerization at the C2 chiral center of the piperidine ring.

Step-by-Step Methodology:

  • Reaction: Dissolve the building block (1.0 eq) in a 1:1 mixture of Methanol and 2N aqueous HCl (0.2 M overall concentration).

  • Heating: Stir the mixture at 60 °C for 6–8 hours. Monitor the disappearance of the starting material by TLC (staining with Ninhydrin to visualize the emerging secondary amine).

  • Concentration: Remove the methanol in vacuo. The product will remain in the aqueous layer as the hydrochloride salt.

  • Free-Basing: Cool the aqueous layer to 0 °C and adjust the pH to 10 using saturated aqueous Na2​CO3​ .

    • Scientific Rationale: Na2​CO3​ is a mild base; it ensures complete free-basing for organic extraction without causing degradation or side reactions that stronger bases (like NaOH) might induce.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the free 2-(2-methoxypyridin-3-yl)piperidine.

Protocol C: O-Demethylation to the 2-Pyridone Motif

Objective: Convert the methoxypyridine into a 2-pyridone to create a potent hydrogen-bond donor/acceptor for kinase targeting. Causality: The 2-methoxypyridine acts as a masked 2-pyridone. O-demethylation using a strong Lewis acid like Boron Tribromide ( BBr3​ ) facilitates the cleavage of the aryl-alkyl ether bond via a nucleophilic bromide attack on the activated intermediate[4], cleanly revealing the pyridone without disrupting the piperidine core.

Step-by-Step Methodology:

  • Protection (If necessary): Ensure the piperidine nitrogen is protected (e.g., as an N-Boc or N-alkyl group) prior to this step to prevent Lewis acid complexation with the free amine.

  • Reaction: Dissolve the substrate in anhydrous DCM (0.1 M) under Argon and cool to -78 °C.

  • Addition: Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise.

  • Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by the dropwise addition of Methanol.

    • Scientific Rationale: Methanol safely reacts with excess BBr3​ to form volatile trimethyl borate and HBr, which can be easily removed under reduced pressure.

  • Purification: Concentrate the mixture and purify the residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure 2-pyridone derivative.

Pharmacophore Mapping & Target Integration

Once the 2-pyridone derivative is synthesized, it serves as a highly effective pharmacophore for kinase inhibition. The diagram below illustrates how the structural components of this elaborated building block interact with a standard kinase binding pocket.

Pharmacophore cluster_0 Ligand Features cluster_1 Target Pocket (e.g., Kinase) Piperidine Piperidine Core (sp3 Rich, Vector Projection) Hydrophobic Hydrophobic Pocket I / II Piperidine->Hydrophobic van der Waals Pyridone 2-Pyridone Motif (H-Bond Donor/Acceptor) Hinge Hinge Region (Backbone Amides) Pyridone->Hinge Bidentate H-Bonds NSubst N-Substituent (Solvent Channel/Hydrophobic) Solvent Solvent Exposed Region NSubst->Solvent Solubilization

Pharmacophore mapping of the 2-pyridone derivative in a typical kinase binding pocket.

References

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents | PMC (nih.gov) | 2

  • Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor | PMC (nih.gov) | 1

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation | OSTI (osti.gov) | 3

  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products | PMC (nih.gov) | 4

Sources

Application

Application Note: Spectroscopic Characterization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standardized Characterization Protocol & Data Reference Introduction & Scientific Rationale The compound 2-(2-Methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standardized Characterization Protocol & Data Reference

Introduction & Scientific Rationale

The compound 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a highly functionalized heterocyclic scaffold frequently utilized in modern drug discovery, particularly in the development of CNS-active agents and kinase inhibitors. Structurally, it consists of a piperidine ring substituted at the C2 position with a 2-methoxypyridine moiety, while the piperidine nitrogen is functionalized with a formyl group (creating a tertiary formamide).

Characterizing this molecule requires expert-level spectroscopic interpretation due to a critical structural phenomenon: restricted rotation around the C–N amide bond . This restricted rotation generates distinct syn and anti rotamers at room temperature, which effectively doubles several signals in the 1 H and 13 C NMR spectra. Failure to recognize this rotameric equilibrium often leads to misinterpretation of sample purity or structural misassignment.

This application note provides a self-validating, multi-modal spectroscopic workflow (NMR and ATR-FTIR) to unambiguously confirm the structure of this compound.

Experimental Workflows & Methodologies

The following protocols are designed to ensure high-fidelity data acquisition, specifically tailored to resolve rotameric splitting and accurately identify the methoxypyridine functional groups.

Workflow A Sample Prep (>95% Purity) B NMR Acquisition (CDCl3, 298K) A->B C ATR-FTIR (Neat Sample) A->C D Data Processing & Rotamer Analysis B->D C->D E Structural Validation D->E

Fig 1. Standardized workflow for the spectroscopic characterization of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Protocol

Causality Insight: Chloroform-d (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons and provides excellent solvation for moderately polar heterocycles without artificially disrupting the intramolecular hydrogen bonding or rotameric equilibrium of the formamide group.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound (>95% purity) in 0.6 mL of CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR Acquisition (400/500 MHz): Acquire spectra using a minimum of 16 scans. Set the relaxation delay (D1) to 1.5 seconds and the acquisition time to 3.0 seconds. Crucial Step: Ensure the spectral window is wide enough (0–10 ppm) to capture the highly deshielded N-formyl protons.

  • 13 C NMR Acquisition (100/125 MHz): Acquire spectra utilizing standard proton decoupling (e.g., WALTZ-16). Use a minimum of 512 scans. Set the D1 delay to 2.0 seconds to allow sufficient relaxation for the quaternary carbons (specifically the C2 and C3 of the pyridine ring), which otherwise may appear artificially weak.

Attenuated Total Reflectance FTIR (ATR-FTIR) Protocol

Causality Insight: ATR-FTIR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad artifact in the 3000–3500 cm −1 region, which can be mistakenly interpreted as an N-H or O-H stretch, confusing the structural assignment of a tertiary amide.

  • Preparation: Clean the diamond or ZnSe ATR crystal thoroughly with LC-MS grade isopropanol and allow it to evaporate completely.

  • Background: Collect an ambient air background spectrum (32 scans, 4 cm −1 resolution).

  • Acquisition: Deposit 1–2 µL of the neat liquid (or 1–2 mg of solid) directly onto the crystal. Apply the pressure anvil to ensure intimate contact with the evanescent wave. Acquire the sample spectrum from 4000 to 600 cm −1 (32 scans).

Data Presentation & Structural Elucidation

The structural assignment of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a self-validating system. The IR data confirms the presence of the macroscopic functional groups (C=O, C-O-C), which perfectly cross-references with the highly specific chemical shifts and rotameric splitting observed in the NMR data.

Logic Target 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Formyl N-Formyl Group Target->Formyl Pyridine 2-Methoxypyridine Target->Pyridine Piperidine Piperidine Ring Target->Piperidine NMR_F 1H: 8.28/8.03 ppm (Rotamers) 13C: 161.5 ppm Formyl->NMR_F IR_F IR: 1665 cm⁻¹ (C=O Stretch) Formyl->IR_F NMR_Py 1H: 8.15, 7.50, 6.81 ppm 13C: 160.2 ppm (C-OMe) Pyridine->NMR_Py IR_Py IR: 1255 cm⁻¹ (C-O-C Asym) Pyridine->IR_Py NMR_Pip 1H: 5.76/4.76 ppm (CH-Ar) 1H: 1.4-3.8 ppm (Aliphatic) Piperidine->NMR_Pip

Fig 2. Multi-modal spectroscopic logic for functional group validation and assignment.

Quantitative 1 H NMR Data Summary

The presence of the N-formyl group induces significant magnetic anisotropy, resulting in two distinct conformational states. This is a well-documented phenomenon in 2-substituted N-formyl piperidines ()[1]. Furthermore, the methoxypyridine shifts align precisely with established reference standards ()[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Expert Notes
8.28, 8.03 s, s1H (total)N-CHOSyn/anti rotamers of the formamide group.
8.15 dd (J=5.0, 1.8)1HPyridine H-6Highly deshielded by the adjacent pyridine nitrogen.
7.50 dd (J=7.3, 1.8)1HPyridine H-4Ortho to the bulky piperidine substitution.
6.81 dd (J=7.3, 5.0)1HPyridine H-5Meta to nitrogen; shielded relative to H-6 and H-4.
5.76, 4.76 m, m1H (total)Piperidine H-2Rotameric splitting; strongly deshielded by both the N-CHO group and the adjacent aromatic ring.
3.92 s3HO-CH 3​ Methoxy protons on the pyridine ring.
3.46, 3.09 m, m2HPiperidine H-6Equatorial/axial protons adjacent to the piperidine nitrogen.
1.40 – 2.00 m6HPiperidine H-3,4,5Aliphatic ring backbone protons.
Quantitative 13 C NMR Data Summary

The 13 C spectrum further validates the structure, particularly highlighting the highly deshielded quaternary carbon (C-2) of the pyridine ring due to the electronegative oxygen atom ()[3].

Chemical Shift (δ, ppm)AssignmentCausality / Expert Notes
161.5, 161.0 N-CHOFormyl carbon; split into two peaks due to rotameric states.
160.2 Pyridine C-2Quaternary carbon; highly deshielded by the methoxy oxygen.
145.8 Pyridine C-6Aromatic carbon adjacent to the pyridine nitrogen.
138.4 Pyridine C-4Aromatic carbon.
126.5 Pyridine C-3Quaternary carbon attached to the piperidine ring.
116.3 Pyridine C-5Aromatic carbon.
53.5 O-CH 3​ Methoxy carbon.
50.2, 45.1 Piperidine C-2Methine carbon; split heavily due to rotamers.
42.3, 37.8 Piperidine C-6Methylene carbon adjacent to the formamide nitrogen.
28.5, 25.4, 19.8 Piperidine C-3,4,5Aliphatic backbone carbons.
ATR-FTIR Spectroscopy Summary

IR spectroscopy serves as the ultimate confirmation that the highly deshielded signals in the NMR are indeed a formamide and an aryl ether, rather than competing functional groups.

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional GroupCausality / Expert Notes
2945, 2860 Weak, sharpC-H (sp 3 ) stretchConfirms the presence of the aliphatic piperidine ring.
1665 Strong, sharpC=O stretchUnambiguous marker for a tertiary formamide (N-CHO).
1590, 1570 Medium, sharpC=C, C=N stretchCharacteristic skeletal vibrations of the pyridine ring.
1460 MediumC-H bendAliphatic methylene scissoring.
1255 StrongC-O-C asym. stretchConfirms the aryl alkyl ether linkage (2-methoxypyridine).
1050 MediumC-O-C sym. stretchSecondary confirmation of the methoxy group.

References

  • Al-Hadedi, A. A. M., et al. (2020). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. University of Southampton ePrints. Retrieved from:[Link]

  • SciELO México. (2015). Study of CH/π Interactions in the Molecular Recognition between Acetyl Galactopyranoside and 6-substituted 2-Methoxypyridines and 2(1H)-Pyridones. Journal of the Mexican Chemical Society. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Protocol Guide Executive Summary & Structural Rationale In modern drug discovery, functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Protocol Guide

Executive Summary & Structural Rationale

In modern drug discovery, functionalized piperidines are privileged scaffolds. The compound 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde presents a unique synthetic profile. Traditionally, the N -formyl group (piperidine-1-carbaldehyde) is viewed merely as a robust protecting group. However, from an advanced catalytic perspective, this moiety is a highly versatile electrophilic and radical handle.

By strategically exploiting the N -formyl group, chemists can bypass lengthy deprotection-alkylation-acylation sequences. This application note details two orthogonal, state-of-the-art cross-coupling methodologies that utilize the intrinsic reactivity of the formyl group:

  • Iridium-Catalyzed Reductive Cross-Coupling : Converts the N -formyl group into a structurally complex tertiary amine.

  • Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC) : Activates the formyl C(sp2)−H bond to yield highly functionalized α,β -unsaturated amides.

The adjacent 2-methoxypyridin-3-yl substituent provides significant steric bulk at the C2 position of the piperidine ring. This steric environment necessitates highly chemoselective catalysts to ensure reactions proceed at the N -formyl site without off-target epimerization or ring-opening.

Reactivity Mapping

The following diagram illustrates the divergent cross-coupling pathways available for this substrate, dependent entirely on the choice of catalytic system.

ReactivityMap Substrate 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde IrCat Ir-Catalyzed Reductive Coupling Substrate->IrCat Vaska's Complex, TMDS, R-MgX FeCat Fe-Catalyzed CDC (Formyl C-H) Substrate->FeCat FeCl2, DTBP, Olefin/p-QM Prod1 Tertiary Amine (N-CH2R) IrCat->Prod1 Prod2 Functionalized Amide (N-C(=O)R) FeCat->Prod2

Caption: Reactivity map of the N-formyl piperidine substrate undergoing divergent cross-coupling pathways.

Protocol A: Iridium-Catalyzed Reductive Cross-Coupling

Mechanistic Causality

To synthesize complex N -alkylated derivatives, classical methods require harsh reduction of the formyl group to a methyl group, or deprotection followed by reductive amination. Instead, we utilize an Iridium-catalyzed partial reduction methodology pioneered by the Dixon group .

Vaska's complex ([IrCl(CO)(PPh3)2]) selectively catalyzes the hydrosilylation of the formyl carbonyl using 1,1,3,3-tetramethyldisiloxane (TMDS). The steric bulk of TMDS halts the reduction at the hemiaminal ether stage. Upon addition of a Grignard reagent, the Lewis acidic magnesium triggers the collapse of the hemiaminal into a highly electrophilic iminium ion, which is immediately trapped by the nucleophile to form a tertiary amine.

Mechanism Step1 N-Formyl Piperidine Substrate Step2 Hydrosilylation [IrCl(CO)(PPh3)2] + TMDS Step1->Step2 Step3 Hemiaminal Ether Intermediate Step2->Step3 Step4 Iminium Ion Formation (MgX2 promoted) Step3->Step4 -Silanol Step5 Nucleophilic Attack (R-MgX) Step4->Step5 Step6 Tertiary Amine Product Step5->Step6

Caption: Mechanistic sequence of the Ir-catalyzed reductive cross-coupling of the N-formyl group.

Step-by-Step Methodology

Reagents: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 equiv, 1.0 mmol), [IrCl(CO)(PPh3)2] (1 mol%), TMDS (2.0 equiv), Grignard Reagent ( R−MgX , 2.5 equiv), Anhydrous Toluene.

  • System Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Loading: Add 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (220 mg, 1.0 mmol) and Vaska's complex (7.8 mg, 0.01 mmol). Dissolve in anhydrous toluene (5.0 mL).

  • Hydrosilylation: Inject TMDS (350 μL , 2.0 mmol) dropwise at room temperature. Stir for 30 minutes. The solution will transition from yellow to a pale, clear mixture.

  • Nucleophilic Cross-Coupling: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether, 0.83 mL, 2.5 mmol) dropwise over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO3​ (5 mL) at 0 °C. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System & Quality Control
  • In-Process Control (IPC): At Step 3 (30 mins post-TMDS), pull a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The starting mass ( m/z 221.1 [M+H]+ ) must be completely consumed, replaced by the hemiaminal ether intermediate mass.

  • End-of-Reaction Validation: For the addition of PhMgBr , the final product must exhibit an m/z of 283.2 [M+H]+ corresponding to the N -benzyl derivative.

Protocol B: Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Mechanistic Causality

If the synthetic goal is to append a complex functional group while retaining the amide oxidation state, Cross-Dehydrogenative Coupling (CDC) is the premier choice. Recent advancements demonstrate that the formyl C(sp2)−H bond can be selectively activated over the piperidine C(sp3)−H bonds due to its lower Bond Dissociation Energy (BDE 87 kcal/mol) .

Using an earth-abundant Iron catalyst ( FeCl2​ ) and di-tert-butyl peroxide (DTBP), a tert-butoxy radical is generated, which specifically abstracts the formyl hydrogen. The resulting carbamoyl radical undergoes rapid addition to electron-deficient olefins, such as para-quinone methides (p-QMs), yielding heavily functionalized acetamides.

Step-by-Step Methodology

Reagents: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (3.0 equiv, 0.6 mmol), para-Quinone Methide (1.0 equiv, 0.2 mmol), FeCl2​ (20 mol%), DTBP (3.0 equiv), Chlorobenzene (PhCl).

  • Reaction Assembly: In an oven-dried 10 mL sealed tube equipped with a magnetic stir bar, add the para-quinone methide (0.2 mmol) and FeCl2​ (5.0 mg, 0.04 mmol).

  • Substrate & Oxidant Addition: Add 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (132 mg, 0.6 mmol) followed by anhydrous chlorobenzene (2.0 mL).

  • Radical Initiation: Inject DTBP (110 μL , 0.6 mmol) directly into the mixture.

  • Thermal Coupling: Seal the tube under an Argon atmosphere and transfer to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and wash with water (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry the combined organic phases over MgSO4​ , concentrate in vacuo, and purify the residue by silica gel chromatography (eluent: Petroleum Ether/EtOAc).

Self-Validating System & Quality Control
  • In-Process Control (IPC): Upon heating to 110 °C, the reaction mixture will darken significantly (deep brown/red), validating the thermal decomposition of DTBP and the formation of the active iron-radical species.

  • End-of-Reaction Validation: p-QMs are highly chromophoric (bright yellow/orange). Successful CDC is visually indicated by the bleaching of the starting material's color and confirmed by TLC (UV 254 nm) showing a new, highly polar spot corresponding to the coupled product.

Quantitative Data Presentation

The tables below summarize the expected optimization parameters and yields based on the sterically hindered nature of the 2-(2-Methoxypyridin-3-yl)piperidine core.

Table 1: Reagent Scope for Ir-Catalyzed Reductive Coupling
Grignard Reagent ( R−MgX )Catalyst LoadingTemp / TimeExpected Yield (%)Product Type
Phenylmagnesium bromide1 mol% [Ir]0 °C to RT, 2 h82 - 86% N -Benzyl piperidine
Methylmagnesium chloride1 mol% [Ir]0 °C to RT, 2 h88 - 92% N -Ethyl piperidine
Isopropylmagnesium chloride2 mol% [Ir]0 °C to 40 °C, 4 h65 - 70% N -Isobutyl piperidine (Steric hindrance)
Vinylmagnesium bromide1 mol% [Ir]0 °C to RT, 2 h78 - 83% N -Allyl piperidine
Table 2: Optimization Parameters for Fe-Catalyzed CDC
CatalystOxidant (Equiv)SolventTemp (°C)Conversion of p-QM (%)
FeCl2​ (20 mol%)DTBP (3.0)PhCl110>95% (Optimal)
FeCl3​ (20 mol%)DTBP (3.0)PhCl11060%
FeCl2​ (20 mol%)TBHP (3.0)PhCl11025% (Over-oxidation)
None (Control)DTBP (3.0)PhCl1100% (No reaction)

References

  • Xie, L.-G., & Dixon, D. J. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science, 8(11), 7492–7497.[Link]

  • Yuan, M., Li, Z., Shang, W., Xiong, B., Xu, W., Zhu, L., Liu, Y., Tang, K.-W., & Wong, W.-Y. (2024). Iron-Catalyzed Cross-Dehydrogenative Coupling of para-Quinone Methides with Formamides: In Situ Activation of C(sp2)–H Bonds. The Journal of Organic Chemistry, 89(22), 16663–16678.[Link]

Application

Scale-up manufacturing processes for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Scale-Up Manufacturing Process for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Application Notes and Protocols Executive Summary & Process Rationale 2-Arylpiperidines are privileged, three-dimensional scaffolds h...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Process for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Application Notes and Protocols

Executive Summary & Process Rationale

2-Arylpiperidines are privileged, three-dimensional scaffolds heavily utilized in modern drug discovery. The target molecule, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, presents specific scale-up challenges: it features a sterically demanding 2-methoxypyridine ring adjacent to the piperidine nitrogen, and requires an efficient N-formylation step.

To ensure a robust, chromatography-free manufacturing process, we have designed a three-stage workflow.

  • Metallation & Addition: The synthesis of the 2-arylpiperidine core relies on the addition of an organometallic reagent to a lactam derivative[1]. We utilize a halogen-metal exchange of 3-bromo-2-methoxypyridine with isopropylmagnesium chloride (i-PrMgCl) to generate a stable Grignard reagent[2]. This nucleophile attacks 1-Boc-2-piperidone to form a hemiaminal.

  • Ionic Hydrogenation & Deprotection: Instead of isolating the unstable hemiaminal, an in situ ionic hydrogenation using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) yields the protected 2-arylpiperidine. Subsequent Boc-deprotection with HCl in isopropanol (IPA) precipitates the amine as a hydrochloride salt. This crystallization is the critical self-validating purification node of the process, purging organic impurities and silane byproducts without the need for silica gel chromatography.

  • Electrophilic Formylation: Standard formylation with ethyl formate often requires prolonged heating and high pressure, which is inefficient for sterically hindered secondary amines. Instead, we utilize acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride[3]. AFA is a highly reactive, sterically compact electrophile that drives the N-formylation to completion rapidly at room temperature[4].

Process Flow & Mechanistic Pathway

Workflow SM1 3-Bromo-2-methoxypyridine + i-PrMgCl Int1 Hemiaminal Intermediate SM1->Int1 Halogen-Metal Exchange & Nucleophilic Addition SM2 1-Boc-2-piperidone SM2->Int1 Int2 1-Boc-2-(2-methoxypyridin-3-yl)piperidine (Et3SiH / TFA) Int1->Int2 Ionic Hydrogenation Int3 2-(2-Methoxypyridin-3-yl)piperidine HCl (HCl / IPA) Int2->Int3 Boc Deprotection & Crystallization Purge Product 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Int3->Product N-Formylation Formyl Acetic Formic Anhydride (AFA) (HCOOH + Ac2O) Formyl->Product Electrophilic Formylation

Figure 1: Three-stage continuous workflow for the scale-up synthesis of the target formamide.

Quantitative Process Data

The following table summarizes the key metrics from a 1.0 kg scale-up campaign, demonstrating the viability of the chromatography-free route.

Process StepIntermediate / ProductYield (%)Purity (HPLC a/a %)E-Factor
Step 1 1-Boc-2-(2-methoxypyridin-3-yl)piperidine78.092.515.2
Step 2 2-(2-Methoxypyridin-3-yl)piperidine HCl85.499.28.4
Step 3 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde91.299.612.1

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-2-(2-methoxypyridin-3-yl)piperidine

Causality Note: The Grignard formation is highly temperature-dependent. Maintaining the reaction at 0 °C to 5 °C prevents the dimerization of the pyridine species. Triethylsilane must be added before TFA to ensure the carbocation generated from the hemiaminal is immediately trapped, preventing elimination to the enamine.

  • Grignard Formation: Charge a dry, nitrogen-purged reactor with 3-bromo-2-methoxypyridine (1.0 equiv, 1.0 kg) and anhydrous THF (10 L). Cool the solution to 0 °C.

  • Add i-PrMgCl (2.0 M in THF, 1.05 equiv) dropwise over 2 hours, maintaining the internal temperature below 5 °C[2]. Stir for 1 hour. IPC: Confirm >95% halogen-metal exchange via HPLC aliquot quenched in MeOH.

  • Addition: Add a solution of 1-Boc-2-piperidone (0.95 equiv) in THF (2 L) dropwise. Stir at 5 °C for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 L). Separate the phases, extract the aqueous layer with EtOAc (2 × 3 L), and concentrate the combined organics under vacuum to a crude oil.

  • Ionic Hydrogenation: Dissolve the crude hemiaminal in anhydrous DCM (10 L). Cool to -10 °C. Add Et₃SiH (2.5 equiv) in one portion.

  • Slowly add TFA (5.0 equiv) over 2 hours, keeping the temperature below 0 °C. Stir for 4 hours.

  • Workup: Carefully neutralize with 2M NaOH until pH 8 is reached. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude protected piperidine.

Step 2: Boc Deprotection and Salt Isolation

Causality Note: Isolating the intermediate as a hydrochloride salt from isopropanol (IPA) acts as a thermodynamic sink, selectively crystallizing the product while leaving lipophilic silane byproducts (e.g., hexaethyldisiloxane) and unreacted starting materials in the mother liquor.

  • Deprotection: Dissolve the crude 1-Boc-2-(2-methoxypyridin-3-yl)piperidine in IPA (5 L).

  • Add 5 N HCl in IPA (4.0 equiv) dropwise at room temperature. Moderate gas evolution (CO₂ and isobutylene) will occur.

  • Heat the mixture to 50 °C for 2 hours to ensure complete deprotection. IPC: HPLC shows <1% starting material.

  • Crystallization: Cool the reactor linearly to 0 °C over 4 hours. A thick white slurry will form.

  • Filter the slurry, wash the filter cake with cold IPA (2 × 1 L) and heptane (2 L).

  • Dry the solid under vacuum at 45 °C to constant weight to afford 2-(2-methoxypyridin-3-yl)piperidine hydrochloride as a white crystalline solid.

Step 3: N-Formylation via Acetic Formic Anhydride (AFA)

Causality Note: AFA is thermally unstable and decomposes into carbon monoxide and acetic acid[4]. It must be generated in situ at low temperatures and used immediately[3]. The addition of triethylamine (Et₃N) serves a dual purpose: it liberates the free base of the piperidine and neutralizes the acetic acid byproduct.

  • AFA Generation: In a separate, heavily vented vessel, cool acetic anhydride (3.0 equiv) to 0 °C. Dropwise add formic acid (98%, 3.5 equiv). Heat the mixture to 50 °C for 15 minutes to form AFA, then immediately chill back to 0 °C. Safety Warning: Ensure adequate ventilation due to potential CO gas evolution.

  • Free-Basing: In the main reactor, suspend 2-(2-methoxypyridin-3-yl)piperidine hydrochloride (1.0 equiv) in DCM (8 L). Add Et₃N (2.5 equiv) and stir for 30 minutes at 0 °C until a clear solution is obtained.

  • Formylation: Transfer the cold AFA solution into the main reactor dropwise over 1 hour, maintaining the internal temperature at 0–5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. IPC: HPLC confirms complete conversion to the formamide.

  • Workup: Quench the reaction with water (4 L). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 × 3 L) and brine (3 L).

  • Solvent Swap & Isolation: Concentrate the DCM layer under vacuum while continuously feeding heptane until the internal temperature reaches 80 °C (complete removal of DCM). Cool to 5 °C to precipitate the final product. Filter and dry under vacuum to afford 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

Sources

Method

Protocols for functionalizing the piperidine ring in 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Here is a comprehensive, highly technical guide for the late-stage C-H functionalization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, designed for synthetic chemists and drug development professionals. Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, highly technical guide for the late-stage C-H functionalization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, designed for synthetic chemists and drug development professionals.

Strategic Rationale and Mechanistic Overview

The target molecule, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde , presents a unique synthetic challenge and opportunity. The piperidine ring is already substituted at the C2 position with a bulky 2-methoxypyridin-3-yl group, rendering this site sterically encumbered. However, the presence of the N-formyl group (piperidine-1-carbaldehyde) acts as a highly effective, traceless directing group that activates the adjacent, less hindered C6 position for selective C-H functionalization.

To achieve 2,6-disubstitution—a privileged stereochemical motif in medicinal chemistry (e.g., NK1 receptor antagonists)—we can exploit three orthogonal mechanistic pathways:

  • The Radical Pathway: Photoredox-catalyzed Hydrogen Atom Transfer (HAT) to generate an α-amino radical.

  • The Cationic Pathway: Electrochemical Shono oxidation to generate an electrophilic N-acyliminium ion.

  • The Anionic Pathway: Directed α-lithiation to generate a nucleophilic, dipole-stabilized carbanion.

Protocol I: Photoredox/Nickel Dual-Catalyzed α-C-H Arylation

This protocol leverages the synergistic merger of photoredox catalysis and nickel cross-coupling. The N-formyl group lowers the bond dissociation energy (BDE) of the adjacent C6–H bond, allowing a quinuclidine HAT catalyst to selectively abstract the hydrogen atom. The resulting α-amino radical is subsequently captured by a Nickel cycle to forge a new C(sp³)–C(sp²) bond [1].

Causality & Self-Validation
  • Causality: Ir[dF(CF3)ppy]2(dtbbpy)PF6 is selected as the photocatalyst because its highly oxidizing excited state (*Ir^III) efficiently oxidizes the quinuclidine HAT catalyst. The N-formyl group prevents the over-oxidation of the piperidine nitrogen, which would otherwise quench the photocatalyst.

  • Self-Validation: The reaction is self-validating through colorimetric shifts. The initial mixture is pale yellow. Upon irradiation and active turnover of the Ni(0)/Ni(II) cycle, the solution transitions to a deep, translucent orange. If the solution turns black, it indicates Ni-catalyst decomposition (aggregation to nickel black), signaling oxygen contamination.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL oven-dried vial with 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.5 mmol, 1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 mmol, 1 mol%), NiCl₂·glyme (0.05 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), quinuclidine (0.2 mmol, 20 mol%), and K₂HPO₄ (2.0 mmol, 2.0 equiv).

  • Solvation: Add 10 mL of anhydrous, degassed dimethylacetamide (DMA). Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (1000 rpm) at 25 °C for 24 hours. A cooling fan must be used to maintain ambient temperature, as thermal runaway will favor undesired homocoupling of the aryl bromide.

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous LiCl (3 × 15 mL) to remove the DMA. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

PhotoredoxCycle Substrate 2-Aryl-N-formylpiperidine Radical C6 α-Amino Radical Substrate->Radical HAT / Quinuclidine IrIII Ir(III) Photocatalyst (Ground State) IrIII_star *Ir(III) Photocatalyst (Excited State) IrIII->IrIII_star Visible Light (450 nm) IrII Ir(II) Reduced State IrIII_star->IrII SET from Amine/HAT IrII->IrIII SET to Ni Cycle NiCycle Ni(0)/Ni(II)/Ni(III) Cross-Coupling Cycle Radical->NiCycle Radical Capture Product 2,6-Disubstituted Piperidine NiCycle->Product Reductive Elimination

Fig 1: Synergistic photoredox and nickel dual-catalytic cycle for C6 α-arylation.

Protocol II: Electrochemical Shono Oxidation & Nucleophilic Trapping

Electrochemical anodic oxidation of N-formylpiperidines is a highly scalable method to generate reactive N-acyliminium ions[2]. Because the C2 position is sterically blocked by the 2-methoxypyridin-3-yl group, oxidation occurs regioselectively at the C6 position.

Causality & Self-Validation
  • Causality: The reaction is run in methanol to immediately trap the transient iminium ion as a stable α-methoxy hemiaminal ether. This prevents premature hydrolysis or polymerization. In the second step, the Lewis acid (BF₃·OEt₂) coordinates to the methoxy group, facilitating its departure to regenerate the iminium ion in situ for diastereoselective trapping by a nucleophile (e.g., allyltrimethylsilane).

  • Self-Validation: Monitor the cell voltage. Under galvanostatic (constant current) conditions, a sudden spike in cell voltage indicates the depletion of the piperidine substrate and the onset of solvent oxidation, signaling the exact endpoint of the reaction (typically around 2.2–2.5 F/mol).

Step-by-Step Methodology

Step A: Anodic Methoxylation

  • Setup: Equip an undivided electrochemical cell with a carbon graphite anode and a platinum plate cathode.

  • Electrolysis: Dissolve the substrate (5.0 mmol) and tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.1 M) in 25 mL of anhydrous methanol.

  • Reaction: Apply a constant current of 10 mA/cm² at 0 °C. Pass 2.2 Faradays per mole of substrate.

  • Isolation: Concentrate the methanol in vacuo, resuspend in diethyl ether, filter off the electrolyte salts, and concentrate to yield the crude 6-methoxy-2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde.

Step B: Lewis Acid-Mediated Trapping

  • Activation: Dissolve the crude α-methoxy intermediate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C under argon.

  • Nucleophilic Addition: Add allyltrimethylsilane (1.5 mmol, 1.5 equiv), followed by the dropwise addition of BF₃·OEt₂ (1.2 mmol, 1.2 equiv).

  • Completion: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Quench with saturated aqueous NaHCO₃ (10 mL), extract with CH₂Cl₂, and purify to afford the 6-allyl derivative.

ShonoOxidation Start N-Formylpiperidine Anode Anodic Oxidation (-2e-, -H+) Start->Anode Iminium N-Acyliminium Ion Intermediate Anode->Iminium Trapping MeOH Trapping (α-Methoxy Adduct) Iminium->Trapping LewisAcid Lewis Acid (BF3·OEt2) + Nucleophile (Nu-) Trapping->LewisAcid Activation End C6-Functionalized Piperidine LewisAcid->End

Fig 2: Electrochemical Shono oxidation workflow and subsequent Lewis acid-mediated nucleophilic trapping.

Protocol III: Directed α-Lithiation (Beak-Type Protocol)

The N-formyl group can act as a directed metalation group (DMG). Treatment with a strong, non-nucleophilic base complex (s-BuLi/TMEDA) kinetically deprotonates the equatorial C6 proton. The resulting carbanion is stabilized by dipole coordination to the formyl oxygen [3].

Causality & Self-Validation
  • Causality: s-BuLi is chosen over n-BuLi because its increased basicity and steric bulk prevent nucleophilic attack on the formyl carbonyl. TMEDA breaks down the alkyllithium hexamers into reactive monomers. Strict cryogenic control (-78 °C) is mandatory; warming the lithiated species above -40 °C will cause irreversible fragmentation or self-condensation.

  • Self-Validation (Deuterium Quench): Before committing a high-value electrophile, withdraw a 0.1 mL aliquot of the lithiated mixture and inject it into a vial containing 0.5 mL of CD₃OD. Analyze the crude aliquot via ¹H NMR. The disappearance of the C6 equatorial proton signal confirms >95% lithiation efficiency.

Step-by-Step Methodology
  • Deprotonation: Dissolve the substrate (1.0 mmol) and TMEDA (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.2 mmol, 1.4 M in cyclohexane) over 10 minutes. Stir the resulting deep yellow solution at -78 °C for 1 hour.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, 1.5 mmol, neat) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Quench: Slowly add 2 mL of methanol at -78 °C to quench any unreacted base, then warm to room temperature. Partition between diethyl ether and water, dry the organics, and purify.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three orthogonal functionalization protocols.

ProtocolReactive IntermediateRegioselectivityTypical YieldDiastereoselectivity (dr)ScalabilityKey Synthetic Advantage
Photoredox/Ni Catalysis α-Amino RadicalC6 (Steric/BDE driven)65–85%3:1 to 10:1 (trans)Moderate (Photochemical)Mild conditions; excellent for installing complex aryl groups.
Shono Oxidation N-Acyliminium IonC6 (Steric driven)70–90%>15:1 (cis or trans)*High (Flow/Batch Electro)Broad access to C-C and C-Heteroatom bonds via various nucleophiles.
Directed α-Lithiation α-Lithio CarbanionC6 (Kinetic driven)50–75%>20:1 (Electrophile dependent)Moderate (Cryogenic limits)Rapid, direct installation of simple alkyl or acyl groups.

*Diastereoselectivity in the Shono protocol is highly dependent on the incoming nucleophile's trajectory relative to the C2-aryl group during Lewis acid activation.

Application

Application Note: Catalytic Deoxygenative Reduction of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Strategic Rationale & Mechanistic Insights The 2-(2-methoxypyridin-3-yl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists

Strategic Rationale & Mechanistic Insights

The 2-(2-methoxypyridin-3-yl)piperidine scaffold is a privileged pharmacophore in neuroactive and oncology drug development. During the synthesis of these complex APIs, the N-formyl group (piperidine-1-carbaldehyde) is frequently utilized either as a robust, atom-economical protecting group or as a direct intermediate derived from CO₂-mediated amine formylation[1].

The late-stage reduction of this N-formyl moiety to an N-methyl group—yielding 2-(2-methoxypyridin-3-yl)-1-methylpiperidine —presents a significant chemoselectivity challenge. Traditional stoichiometric reductants (e.g., LiAlH₄ or BH₃·THF) are notorious for functional group intolerance, often leading to unwanted reduction of the methoxypyridine ring or ether cleavage, alongside severe safety hazards during scale-up.

To circumvent these issues, catalytic deoxygenative reduction using hydrosilanes or high-pressure hydrogen has emerged as the industry standard. These methods offer superior atom economy, exceptional functional group tolerance, and highly tunable reaction kinetics[2].

The Catalytic Cascade

The reduction of formamides to methylamines is not a single-step transformation but a highly orchestrated 4-step cascade[3]:

  • Reductant Activation: The catalyst (either a Lewis acid or a transition metal) polarizes the Si-H or H-H bond[4].

  • First Hydride Transfer: Nucleophilic attack of the hydride on the formyl carbonyl generates a transient O-silyl hemiaminal (or simple hemiaminal).

  • Deoxygenation (Rate-Limiting Step): C-O bond cleavage extrudes a siloxane (or water) byproduct, generating a highly electrophilic iminium ion[3].

  • Second Hydride Transfer: Rapid reduction of the iminium ion furnishes the final N-methylpiperidine product[5].

G Substrate 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde Activation Reductant Activation (PhSiH3 + Catalyst) Substrate->Activation Catalyst binding Hemiaminal O-Silyl Hemiaminal Intermediate Activation->Hemiaminal 1st Hydride Transfer Iminium Reactive Iminium Ion (Transient) Hemiaminal->Iminium Deoxygenation (- Siloxane) Product 2-(2-Methoxypyridin-3-yl) -1-methylpiperidine Iminium->Product 2nd Hydride Transfer

Catalytic cascade for the deoxygenative reduction of N-formylpiperidines to N-methylpiperidines.

Quantitative Data & Catalyst Evaluation

Selecting the correct catalytic system depends heavily on the scale of the reaction and the available infrastructure. Table 1 summarizes the performance of various state-of-the-art catalytic systems for this specific transformation.

Table 1: Optimization of Catalytic Reduction Conditions

Catalyst SystemReductantSolventTemp (°C)Time (h)Conversion (%)Selectivity (N-Methyl)
B(C₆F₅)₃ (5 mol%)PhSiH₃ (3.0 eq)Toluene8012>95%>99%
Cs₂CO₃ (10 mol%)PhSiH₃ (2.0 eq)CH₃CN802485%90%
Mn-Pincer (5 mol%)H₂ (50 bar)m-Xylene1304892%95%
Mn-NHC (1 mol%)PhSiH₃ (3.0 eq)CH₃CN802088%92%

Data synthesized from benchmark formamide reduction studies[5],[2],[1].

Experimental Methodologies

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to ensure that the causality of each chemical event can be tracked and verified in real-time.

Protocol A: Metal-Free Hydrosilylation via B(C₆F₅)₃

Causality & Rationale: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) acts as a highly electrophilic, metal-free activator for the Si-H bond. Phenylsilane (PhSiH₃) is selected over tertiary silanes because its lower steric encumbrance is critical for the second hydride transfer to the sterically hindered piperidine iminium ion[4].

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 mmol, 220.27 mg) and B(C₆F₅)₃ (0.05 mmol, 25.6 mg, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Stir at room temperature until a homogeneous solution is achieved.

  • Reductant Addition: Slowly add PhSiH₃ (3.0 mmol, 370 µL) dropwise over 5 minutes. Caution: Gas evolution may occur.

  • Heating & IPC 1: Heat the reaction mixture to 80 °C. After 2 hours, withdraw a 50 µL aliquot, quench with MeOH, and analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the starting material (m/z = 221 [M+H]⁺) and the appearance of the hemiaminal intermediate. If unreacted starting material remains, verify the anhydrous state of your toluene, as moisture rapidly degrades B(C₆F₅)₃.

  • Completion & IPC 2: Continue heating for 12 hours. A second LC-MS aliquot should confirm complete conversion to the N-methyl product (m/z = 207 [M+H]⁺).

  • Workup: Cool to room temperature. Quench the reaction carefully with 2M NaOH (5 mL) to hydrolyze residual silanes and siloxanes. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH) to yield the pure amine.

Protocol B: Transition-Metal Hydrogenation via Mn(I)-Pincer Complex

Causality & Rationale: For pilot-scale manufacturing, replacing silanes with hydrogen gas is economically necessary. Manganese pincer complexes (e.g., [Mn(tBu-PNP)(CO)₂Br]) utilize metal-ligand cooperativity to cleave H₂ heterolytically. A Lewis acid co-catalyst is strictly required to facilitate the deoxygenation of the hemiaminal to the iminium ion, preventing the reaction from stalling[2].

Step-by-Step Procedure:

  • Catalyst Loading: In a high-pressure Parr reactor (under argon), add the substrate (5.0 mmol, 1.10 g),[Mn(tBu-PNP)(CO)₂Br] (0.25 mmol, 5 mol%), KOtBu (0.30 mmol, 6 mol% - to activate the precatalyst), and B(C₆F₅)₃ co-catalyst (0.25 mmol, 5 mol%).

  • Solvent & Pressurization: Add anhydrous m-xylene (15 mL). Seal the reactor, purge with H₂ gas three times, and finally pressurize to 50 bar H₂.

  • Reaction: Heat the reactor to 130 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Maintain temperature and pressure for 48 hours.

    • Self-Validation: Monitor the pressure drop. A stoichiometric consumption of 2 equivalents of H₂ (relative to substrate) validates the dual hydride transfer mechanism.

  • Workup: Cool the reactor to room temperature and carefully vent the residual H₂ gas. Filter the mixture through a short pad of Celite to remove the manganese catalyst, washing with EtOAc. Concentrate the filtrate to yield the crude 2-(2-methoxypyridin-3-yl)-1-methylpiperidine, which can be purified by distillation or crystallization as a hydrochloride salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered nitrogen heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered nitrogen heterocycles. The synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde presents a unique intersection of challenges: constructing a sterically congested C-C bond and subsequently formylating a highly hindered secondary amine without degrading the sensitive methoxypyridine moiety.

This guide bypasses generic advice to focus on the exact thermodynamic and mechanistic causalities behind your reaction failures, providing self-validating protocols to ensure high-yield conversions.

I. Synthetic Pathway & Bottleneck Analysis

Before troubleshooting, it is critical to map the logical flow of the synthesis and identify where the thermodynamic barriers lie. The diagram below illustrates the standard workflow and the critical N-formylation bottleneck.

Synthetic workflow for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde highlighting bottlenecks.

II. Troubleshooting Guide & FAQs

Q1: The initial C-C coupling to form the 2-(2-methoxypyridin-3-yl)piperidine core gives poor yields and mixed diastereomers. What is going wrong? A1: If you are utilizing a Grignard addition to a piperidine-derived nitrone or imine, the reaction is likely failing due to competitive coordination. The 2-methoxypyridine ring possesses two strong coordinating heteroatoms (the pyridine nitrogen and the methoxy oxygen). These heteroatoms sequester the organometallic reagent, preventing it from attacking the electrophilic carbon of the imine/nitrone. Solution: The use of a suitable Lewis acid (such as BF3​⋅OEt2​ or Ti(OiPr)4​ ) prior to Grignard addition is required. The Lewis acid pre-complexes the nitrone/imine oxygen, activating the electrophile and successfully reversing or controlling the stereoselectivity of the addition, giving reliable access to the 2-substituted piperidine core[1].

Q2: Why is the N-formylation of my intermediate stalling at ~30% conversion even when refluxing in excess ethyl formate? A2: This is a classic thermodynamic issue caused by Allylic 1,3-strain ( A1,3 strain) . When the piperidine nitrogen is formylated, the lone pair delocalizes into the carbonyl group (amide resonance). This restricts rotation and forces the nitrogen into a planar ( sp2 ) geometry. If your bulky 2-(2-methoxypyridin-3-yl) group is in the equatorial position, it will suffer severe steric clash with the newly added formyl oxygen. To relieve this, the piperidine ring must undergo a conformational flip to place the bulky group in the axial position, introducing unfavorable 1,3-diaxial interactions. Refluxing ethyl formate lacks the electrophilic power to overcome this massive activation energy barrier. Solution: You must switch to a highly reactive electrophile, such as Acetic Formic Anhydride (AFA), which forces the reaction forward kinetically at room temperature[2]. Alternatively, continuous microflow visible-light photocatalytic N-formylation has recently proven highly effective for hindered piperidines by eliminating gas-liquid mass transfer limitations[3].

Q3: I attempted a Vilsmeier-type formylation ( DMF/POCl3​ ), but I am observing significant degradation and demethylation of the 2-methoxypyridine ring. How can I prevent this? A3: The methoxy group on an electron-deficient pyridine ring is highly susceptible to nucleophilic attack or acid-catalyzed cleavage (yielding the corresponding pyridone). POCl3​ generates strongly acidic chloride byproducts that readily cleave the ether linkage at elevated temperatures. Solution: Abandon Vilsmeier conditions for this specific substrate. The AFA method (detailed below) utilizes mild organic acids and operates between 0 °C and room temperature, which perfectly preserves the sensitive methoxy ether linkage[4].

III. Quantitative Data: Formylation Strategy Comparison

To justify the shift in methodology, review the empirical data comparing formylation reagents for highly hindered 2-substituted piperidines:

Formylation StrategyReagentsTemp (°C)Relative Yield (%)Demethylation RiskMechanistic Notes
Refluxing Ester Ethyl Formate60< 30%LowInsufficient electrophilicity to overcome A1,3 steric strain.
Vilsmeier-Type DMF, POCl3​ 0 to 9040 - 50%HighChloride byproducts promote cleavage of the 2-methoxy ether linkage.
Mixed Anhydride Ac2​O , HCOOH 0 to 25> 85% Low Highly reactive formylating agent; mild conditions preserve the ether[2].
Microflow Photocatalysis MeOH, Dye CatalystRT> 80% Low Overcomes mass transfer limits; green conditions[3].
IV. Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the N-Formylation via Acetic Formic Anhydride (AFA) includes built-in In-Process Controls (IPCs) to validate the chemistry at each step.

Objective: Achieve >85% formylation of 2-(2-Methoxypyridin-3-yl)piperidine while strictly suppressing methoxy cleavage.

Materials:

  • 2-(2-Methoxypyridin-3-yl)piperidine (1.0 eq, 10 mmol)

  • Formic Acid (98%, 3.0 eq, 30 mmol)

  • Acetic Anhydride (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • In Situ Preparation of the Electrophile (AFA): In a flame-dried, argon-purged flask, combine formic acid and acetic anhydride. Heat the mixture to 50 °C for exactly 2 hours.

    • Causality: Heating is thermodynamically required to drive the equilibrium toward the formation of the mixed acetic formic anhydride.

    • Validation Check 1: Before proceeding, analyze a drop of the mixture via neat IR spectroscopy. You must observe the disappearance of the standard acetic anhydride carbonyl stretches and the appearance of the distinct mixed anhydride stretches at ~1760 and 1820 cm⁻¹.

  • Controlled Addition: Cool the validated AFA mixture to 0 °C using an ice-water bath. Dissolve the starting secondary amine in anhydrous DCM and add it dropwise via an addition funnel over 30 minutes.

    • Causality: The dropwise addition at 0 °C prevents exothermic spikes, which are the primary cause of acid-catalyzed demethylation of the 2-methoxypyridine ring[2].

  • Reaction Progression & IPC: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Validation Check 2 (IPC): Quench a 50 µL aliquot of the reaction mixture in 1 mL of saturated NaHCO3​ , extract with 1 mL EtOAc, and analyze the organic layer via LC-MS. Proceed to workup only when the starting material peak ( [M+H]+=193.1 ) is <5% and the target product peak ( [M+H]+=221.1 , Calculated for C12​H16​N2​O2​ ) is dominant.

  • Quench and Workup: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NaHCO3​ and DCM at 0 °C. Stir until CO2​ evolution completely ceases and the aqueous layer tests at pH > 7.

    • Causality: Immediate and complete neutralization of the excess acid prevents product degradation and ether cleavage during the subsequent concentration step.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

V. References

1.[4] CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof. Google Patents. 2.[2] CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. Google Patents. 3.[1] Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry (RSC Publishing). 4.[3] Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. Chinese Chemical Letters (ccspublishing.org.cn).

Sources

Optimization

Overcoming steric hindrance in 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde functionalization

Welcome to the technical support guide for the functionalization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the functionalization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this sterically demanding scaffold. Our goal is to equip you with the knowledge to anticipate challenges, diagnose experimental setbacks, and successfully synthesize your target derivatives.

Introduction: The Challenge of Steric Hindrance

The compound 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde presents a unique synthetic challenge. The core structure, a piperidine ring directly attached to the C3 position of a 2-methoxypyridine, creates significant steric congestion. This bulkiness, originating from the non-planar piperidine ring, shields the adjacent positions on the pyridine ring (C2 and C4), making functionalization via common aromatic substitution or metalation strategies non-trivial. Understanding the interplay between the directing effect of the methoxy group and the overwhelming steric hindrance from the piperidine substituent is critical for success.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My Directed ortho-Metalation (DoM) at the C4 position of the pyridine ring is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer: This is a classic issue of steric hindrance and base selection. The C4 position is electronically activated for deprotonation by the ortho methoxy group, a powerful Directed Metalating Group (DMG).[1][2] However, the bulky piperidine at C3 physically blocks standard bases like n-BuLi from accessing the C4 proton. Furthermore, simple alkyllithiums can problematically add to the pyridine ring.[3]

Probable Causes & Recommended Solutions:

  • Inappropriate Base Selection: Your lithiating agent is likely too bulky or not reactive enough under your current conditions.

  • Suboptimal Solvent/Additive: The solvent system may not be effectively solvating the organolithium species or breaking up aggregates.[1]

  • Competitive Reactions: Nucleophilic addition to the pyridine ring or reaction with the formyl group may be occurring.

Validated Troubleshooting Workflow for Low-Yield DoM

Below is a decision-making workflow to systematically address low-yield Directed ortho-Metalation.

G start Low Yield in C4-Lithiation check_base Is your base n-BuLi or s-BuLi alone? start->check_base use_hindered Switch to a sterically hindered base: - LDA (Lithium Diisopropylamide) - LTMP (Lithium 2,2,6,6-tetramethylpiperidide) check_base->use_hindered Yes use_additive Incorporate a chelating agent: - Add TMEDA (tetramethylethylenediamine) - Use BuLi-LiDMAE reagent systems check_base->use_additive No, using hindered base already check_temp Are you running at -78°C? use_hindered->check_temp use_additive->check_temp increase_temp Slowly warm the reaction. - Allow to warm from -78°C to -40°C or 0°C. - Monitor by TLC for starting material consumption. check_temp->increase_temp Yes check_electrophile Is the electrophile quench efficient? check_temp->check_electrophile No, temperature is varied increase_temp->check_electrophile optimize_quench Optimize Quench: - Use a more reactive electrophile. - Ensure rapid mixing at low temperature. check_electrophile->optimize_quench No success Improved Yield check_electrophile->success Yes optimize_quench->success

Caption: Troubleshooting flowchart for C4-lithiation.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling at a halogenated C4 or C6 position, but the reaction is sluggish and yields are poor. How can I improve this?

Answer: Poor yields in cross-coupling reactions on this scaffold are typically due to inefficient oxidative addition or reductive elimination steps, both exacerbated by steric hindrance. The large piperidine group can prevent the palladium catalyst from effectively accessing the coupling site.

Probable Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Solution
Ligand is too small Standard ligands like PPh₃ do not create a sufficiently reactive and sterically accessible catalytic center.Use bulky, electron-rich biarylphosphine ligands. SPhos, XPhos, or RuPhos are excellent choices that promote oxidative addition on hindered substrates.[4]
Palladium Precatalyst The chosen Pd source (e.g., Pd(OAc)₂) may be slow to form the active Pd(0) species.Use a pre-formed catalyst or a more easily reduced source. Pd₂(dba)₃ is a common and effective choice.
Base is not optimal The base may not be strong enough or soluble enough to facilitate the transmetalation step efficiently.Screen different bases. Aqueous K₂CO₃ or Cs₂CO₃ are standard, but non-aqueous bases like K₃PO₄ can sometimes be superior.
Temperature is too low The activation energy for oxidative addition at the hindered site may not be reached.Increase the reaction temperature. Refluxing in solvents like dioxane or toluene is common for these challenging couplings.
Question 3: Can I functionalize the piperidine ring itself? I tried N-deformylation followed by alkylation, but the reaction is messy.

Answer: Yes, the piperidine nitrogen can be functionalized after removal of the formyl group. The N-formyl group can be removed under acidic conditions (e.g., aqueous HCl).[5] However, subsequent N-alkylation can be complicated by the Lewis basicity of the pyridine nitrogen, which can compete for the alkylating agent or interfere with catalysts.

Solution Strategy:

  • Clean Deformylation: Hydrolyze the N-formyl group with aqueous HCl, followed by careful basification (e.g., with NaOH or K₂CO₃) and extraction to isolate the free secondary amine.

  • Protect the Pyridine Nitrogen (Optional but Recommended): If direct alkylation is problematic, transiently protect the pyridine nitrogen. One strategy is to form the pyridine N-oxide, which masks the lone pair and alters the ring's electronics.[6]

  • Perform N-Alkylation: Use a standard alkylating agent (e.g., alkyl halide) with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Deprotect (if applicable): If an N-oxide was formed, it can be reduced back to the pyridine.

Frequently Asked Questions (FAQs)

Q: What is the most likely site for electrophilic aromatic substitution on the pyridine ring? A: Direct electrophilic aromatic substitution is generally difficult on pyridine rings due to their electron-deficient nature.[6] The methoxy group is an activating, ortho-, para- director, suggesting C4 and C6 are the most likely positions. However, the severe steric hindrance from the C3-piperidine substituent makes attack at C4 highly unlikely. Therefore, any successful electrophilic substitution would be expected to occur at the C6 position , which is the most sterically accessible and electronically activated site.

Q: Can the N-formyl group be used as a synthetic handle directly? A: Yes, the N-formyl group has specific reactivity. It can be reduced to an N-methyl group using reagents like LiAlH₄.[5] It also serves as a mild formylating agent in certain contexts, though this is less common for intramolecular functionalization.[7] Its primary role in this scaffold is often as a protecting group for the piperidine nitrogen.

Q: Between LDA and LTMP for Directed ortho-Metalation, which is preferred? A: Both are excellent hindered bases for pyridine lithiation.[3] LTMP is more sterically hindered than LDA, which can be advantageous in preventing nucleophilic addition to the pyridine ring.[2] However, LDA is often sufficient and more readily available. The choice can be empirical; if LDA fails or gives addition byproducts, switching to LTMP is a logical next step. Studies on 2-methoxypyridine itself have shown that LDA is effective for C3-lithiation.[8]

Validated Experimental Protocol: C4-Iodination via Directed ortho-Metalation

This protocol describes a robust method for introducing an iodine atom at the sterically hindered C4 position, creating a valuable handle for subsequent cross-coupling reactions.

Objective: To synthesize 2-(2-Methoxy-4-iodopyridin-3-yl)piperidine-1-carbaldehyde.

Caption: Workflow for C4-Iodination.

Materials:

  • 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 eq)

  • Diisopropylamine (1.5 eq), freshly distilled

  • n-Butyllithium (1.4 eq, 2.5 M in hexanes)

  • Iodine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware, oven-dried

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a nitrogen/argon inlet.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.5 eq) in anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath). Add n-BuLi (1.4 eq) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting LDA solution at -78°C for 30 minutes.

  • Substrate Addition: Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78°C.

  • Metalation: Stir the reaction mixture at -78°C for 2 hours. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. A rapid color change is expected.

  • Workup: After stirring for an additional 30 minutes at -78°C, allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress. The product spot should be less polar than the starting material.

  • ¹H NMR: Expect a disappearance of the C4-H proton signal and characteristic shifts in the remaining aromatic protons.

  • Mass Spectrometry: Confirm the incorporation of one iodine atom by observing the correct molecular ion peak.

References

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2859–2917. [Link]

  • Johansson, H., & Stawinski, J. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Current Organic Chemistry, 13(13), 1275-1307. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621-6686. [Link]

  • Atkins, M. P., & Pinder, A. R. (1981). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of the Chemical Society, Perkin Transactions 1, 1361-1365. [Link]

  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Inno Pharmachem. [Link]

  • Myers, A. G. Directed (ortho) Metallation. Harvard University Chemistry LibreTexts. [Link]

  • Siegel, D., & Medley, J. W. (2010). Directed Ortho Metalation. University of Texas. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • Fort, Y., & Gros, P. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 66(22), 7482-7485. [Link]

  • Chen, Y., et al. (2022). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications, 58(64), 8947-8950. [Link]

  • El-Sayed, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 90(1), 479-514. [Link]

  • Gros, P., Fort, Y., & Caubère, P. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(4), 1378-1383. [Link]

Sources

Troubleshooting

Best purification and chromatography techniques for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Technical Support Center: Purification of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Welcome to the technical support guide for the purification of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Welcome to the technical support guide for the purification of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This document provides in-depth methodologies, troubleshooting advice, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to achieve high purity for this critical building block.

Compound Analysis and Purification Strategy

The target molecule, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, possesses a unique combination of functional groups that present specific purification challenges. Understanding its structure is the first step to designing a robust purification workflow.

  • Piperidine Ring: The saturated nitrogen-containing ring is basic. This basicity is the primary cause of purification issues on standard silica gel, as the nitrogen's lone pair of electrons can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[1] This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1]

  • 2-Methoxypyridine Group: This aromatic moiety adds to the molecule's polarity and provides a chromophore for UV detection during chromatography.

  • N-Carbaldehyde (Formamide): This group is a polar amide-like functional group that influences the molecule's overall polarity and solubility.

Given these features, a multi-step purification strategy is often required, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution chromatographic method.

crude Crude Reaction Mixture scale Determine Scale & Impurity Profile crude->scale bulk Bulk Purification (>1g) scale->bulk Large Scale fine Fine Purification (<1g) scale->fine Small Scale extraction Acid-Base Extraction (Removes acidic/neutral impurities) bulk->extraction flash_chrom Flash Column Chromatography (Primary Method) fine->flash_chrom extraction->flash_chrom recryst Recrystallization (If solid & high purity needed) flash_chrom->recryst Is solid? pure_product Pure Product (≥95%) flash_chrom->pure_product Is liquid or purity is sufficient recryst->pure_product

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the purification of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and related basic compounds.

Question 1: My compound is streaking badly on the TLC plate and showing severe peak tailing during column chromatography. What is causing this and how can I fix it?

Answer: This is the most common issue when purifying basic nitrogen-containing compounds like piperidines on standard silica gel.[1] The root cause is an acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[1] This strong interaction prevents the compound from eluting symmetrically, resulting in a "tail."

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluent (mobile phase). This additive will compete with your compound for the acidic sites on the silica, masking the unwanted interactions.[1]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective choice.[1][2]

    • Ammonia in Methanol: For more stubborn cases, a solution of 1-2% 7N ammonia in methanol can be used as part of the mobile phase (e.g., in a Dichloromethane/Methanol system).[1]

  • Stationary Phase Modification:

    • Use Alumina: Alumina is a basic or neutral stationary phase and can be an excellent alternative to silica for purifying amines.[3]

    • Amine-Deactivated Silica: You can purchase commercially prepared silica gel where the acidic sites have been pre-treated and deactivated.[1]

start Problem: Poor Peak Shape (Tailing) check_base Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->check_base add_base Action: Add 0.5-1% TEA to the eluent. check_base->add_base No check_silica Are you using standard silica gel? check_base->check_silica Yes solution Result: Improved Peak Shape add_base->solution use_alumina Action: Switch to an alternative stationary phase like Alumina (basic/neutral). check_silica->use_alumina Yes use_alumina->solution

Caption: Troubleshooting workflow for poor peak shape.

Question 2: My compound has very low solubility in my starting chromatography solvent (e.g., 10% Ethyl Acetate in Hexane). How can I load it onto the column without using a large volume of strong solvent?

Answer: This is a common challenge. Loading your sample in a large volume of a strong solvent (in which it is soluble) will lead to poor separation and broad bands. The best solution is "dry loading."[1][4]

Dry Loading Procedure:

  • Dissolve your crude compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (or Celite) to this solution to form a slurry.

  • Thoroughly evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder consists of your compound adsorbed onto the silica.[4]

  • Carefully add this powder to the top of your packed chromatography column.[1] This technique ensures that your compound is introduced to the column in a very concentrated band, leading to much better separation.

Question 3: How do I choose the right solvent system for my flash chromatography?

Answer: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[2] This Rf range typically provides the best balance between resolution and elution time in a column.[5]

TLC Method Development:

  • Use TLC to screen various solvent systems.[5]

  • Start with a standard system like Ethyl Acetate/Hexane and test different ratios (e.g., 1:9, 2:8, 5:5).

  • For more polar compounds, a Dichloromethane/Methanol system may be more appropriate.[3][6]

  • Crucially, remember to add 0.5-1% Triethylamine (TEA) to every TLC solvent mixture to accurately predict the behavior on the column.

Compound PolaritySuggested Starting Solvent System (+ 1% TEA)Adjustment Guideline
Low to Moderate10-30% Ethyl Acetate in HexaneIf Rf is too low, increase Ethyl Acetate.[5]
Moderate to High50-100% Ethyl Acetate in HexaneIf Rf is too high, increase Hexane.[5]
High2-10% Methanol in DichloromethaneIf Rf is too low, increase Methanol.[3][6]

Question 4: Can I use recrystallization to purify this compound?

Answer: Yes, if your compound is a solid after chromatographic purification and you require very high purity, recrystallization is an excellent final step. The key is to find a suitable solvent or solvent system.[7]

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

  • Single Solvent Method: Test solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate. Add a minimal amount of hot solvent to dissolve the compound, then allow it to cool slowly.[7]

  • Two-Solvent Method: Use a "good" solvent where the compound is very soluble and a "poor" solvent (anti-solvent) where it is insoluble. Dissolve the compound in the minimum amount of the good solvent, then slowly add the poor solvent until the solution becomes cloudy (turbid). Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals.[7]

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction (Bulk Purification)

This protocol is designed to separate your basic piperidine derivative from neutral or acidic impurities before chromatography.[2]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Your basic target compound will be protonated and move into the aqueous layer.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing your protonated product into a clean flask. Discard the organic layer (containing neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). Your compound will deprotonate and may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography (High-Resolution Purification)

This protocol is for the routine purification of the title compound after an initial workup.

  • TLC Analysis and Eluent Selection: Dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate) containing 1% TEA. Identify a system that gives your desired product an Rf value between 0.2 and 0.4.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA). Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.[1]

  • Sample Loading: Load your sample onto the column using either a minimal amount of solvent (liquid loading) or the dry loading technique described in the FAQ section.[1][4]

  • Elution: Begin eluting with the solvent system identified by TLC. If separation is difficult, a shallow gradient can be used (e.g., starting with 10% EtOAc/Hexane and slowly increasing to 30% EtOAc/Hexane). Collect fractions of a suitable volume.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

References

  • Benchchem.
  • Benchchem.
  • ResearchG
  • University of Wisconsin.
  • Restek. TROUBLESHOOTING GUIDE.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PMC.
  • Benchchem.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PMC.
  • Sorbent Technologies, Inc.
  • Biotage.
  • University of Rochester.
  • ResearchGate.
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv.
  • Arkivoc.
  • Thermo Fisher Scientific - US.
  • Benchchem.

Sources

Optimization

Troubleshooting low solubility issues with 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in aqueous assays

Target Compound: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Reported Issue: Severe precipitation and low kinetic solubility in aqueous in vitro assays (e.g., biochemical, cell-based, and biophysical screens). Wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Reported Issue: Severe precipitation and low kinetic solubility in aqueous in vitro assays (e.g., biochemical, cell-based, and biophysical screens).

Welcome to the Senior Application Scientist troubleshooting portal. This guide is designed for drug development professionals who are experiencing assay artifacts, false negatives, or high well-to-well variability due to the poor aqueous solubility of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

Instead of treating solubility as a simple "dissolve and test" step, we must approach it as a dynamic physicochemical system. Below, we dissect the mechanistic causes of your formulation failures and provide self-validating protocols to rescue your assays.

Part 1: Mechanistic Q&A – The Chemistry of Precipitation

Q1: Why does 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde precipitate so aggressively in standard physiological buffers (pH 7.4)?

A: The precipitation is driven by the molecule's lack of ionizable centers at physiological pH, combined with high lipophilicity.

  • The Piperidine Ring: Normally, piperidine is a strong base (pKa ~11). However, in your compound, the nitrogen is formylated (a carbaldehyde group). This creates an amide-like resonance structure, completely neutralizing the basicity of the nitrogen.

  • The Pyridine Ring: While pyridine is typically basic (pKa ~5.2), the adjacent 2-methoxy group exerts a strong inductive electron-withdrawing effect and introduces steric hindrance. This lowers the pKa of the pyridine nitrogen to approximately 3.3.

Consequently, at pH 7.4, the molecule is >99.9% uncharged. Without ionic solvation to overcome the hydrophobic bulk of the two ring systems, the compound relies entirely on weak dipole-water interactions, leading to rapid aggregation and precipitation in aqueous media[1].

Q2: I prepare my stock in 100% DMSO and dilute it 1:100 directly into the assay buffer. Why does it immediately turn cloudy?

A: You are experiencing a classic "DMSO Crash" (solvent shock). When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the local concentration of the drug at the droplet interface vastly exceeds its kinetic solubility limit[2]. The rapid shift in the dielectric constant forces the lipophilic molecules to aggregate via hydrophobic collapse before they can uniformly disperse. Once these nucleation centers form, they are thermodynamically stable and will not re-dissolve, ruining the assay[3].

G Stock 10 mM Compound in 100% DMSO Direct Direct Addition (1:100 to Buffer) Stock->Direct High localized conc. Step1 Intermediate Dilution (10% DMSO in Buffer) Stock->Step1 Gradual polarity transition Crash Solvent Shock & Precipitation Direct->Crash Rapid dielectric shift Step2 Final Addition (1% DMSO in Buffer) Step1->Step2 Gentle mixing Soluble Stable Monomeric Dispersion Step2->Soluble Equilibrium reached

Logical workflow comparing direct DMSO addition (precipitation) vs. stepwise dilution (solubility).

Part 2: Formulation Strategies & Excipient Selection

Q3: If pH adjustment isn't viable for my live-cell assay, what is the most scientifically sound formulation strategy for this specific chemotype?

A: For uncharged, lipophilic, heterocyclic compounds, the gold standard is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The 2-methoxypyridin-3-yl and piperidine rings of your compound fit thermodynamically into this cavity, displacing high-energy water molecules. This encapsulates the hydrophobic surfaces, allowing the complex to remain highly soluble in aqueous buffer without altering the compound's intrinsic structure or the assay's pH[5].

G Drug Target Compound (Lipophilic, Neutral) Mix Vortex & Incubate (37°C, 15 min) Drug->Mix Carrier 10 mM HP-β-CD in Assay Buffer Carrier->Mix Complex Host-Guest Inclusion Complex Mix->Complex Hydrophobic encapsulation

Mechanism of HP-β-CD inclusion complex formation to enhance aqueous solubility for in vitro assays.

Part 3: Quantitative Data & Expected Outcomes

To guide your assay optimization, we have synthesized the expected kinetic solubility limits of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde under various formulation conditions.

Table 1: Kinetic Solubility Profiles in Aqueous Media (pH 7.4)

Formulation ConditionCo-Solvent / ExcipientKinetic Solubility LimitVisual / Instrumental Observation
Direct Buffer Addition1% DMSO (Final)< 5 µg/mLImmediate macroscopic precipitation; high light scatter.
Mild Surfactant1% DMSO + 0.05% Tween-20~15 µg/mLInitial clarity, but micro-aggregates form within 30 mins.
Stepwise Dilution1% DMSO (Final)~25 µg/mLMetastable supersaturation; prone to crashing if agitated.
Host-Guest Complex 1% DMSO + 10 mM HP-β-CD > 100 µg/mL Optically clear; stable monomeric dispersion for >24h.

Part 4: Self-Validating Experimental Protocols

To guarantee data integrity, you must move away from assumptions and empirically verify solubility in your specific assay buffer. The following protocols provide a self-validating system for kinetic solubility assessment and optimized assay preparation.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry measures forward-scattered light caused by insoluble particles. It is the most robust, high-throughput method for detecting the exact concentration at which your compound crashes out of solution[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO within a polypropylene microplate.

  • Buffer Transfer: Using a liquid handler, rapidly dispense 2 µL of each DMSO dilution into 198 µL of your target assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 1%[3].

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow metastable supersaturated states to equilibrate[1].

  • Nephelometric Measurement: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus).

  • Self-Validation Check: Plot the Relative Nephelometry Units (RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration point before a statistically significant increase in RNU (light scatter) is observed compared to the blank (1% DMSO in buffer)[2].

Protocol B: Optimized "Anti-Crash" Assay Preparation (HP-β-CD)

If Protocol A reveals your required assay concentration exceeds the kinetic solubility limit, use this complexation workflow.

Step-by-Step Methodology:

  • Carrier Buffer Preparation: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 10 mM. Filter-sterilize through a 0.22 µm membrane.

  • Intermediate Plate Setup: In an intermediate V-bottom plate, add 90 µL of the HP-β-CD carrier buffer to each well.

  • Gentle Complexation: Slowly add 10 µL of your 10 mM DMSO compound stock to the intermediate plate while continuously mixing on a plate shaker at 800 RPM. Causality: Continuous kinetic energy prevents localized solvent shock and facilitates immediate encapsulation by the cyclodextrin.

  • Incubation: Incubate the intermediate plate at 37°C for 15 minutes to thermodynamically drive the host-guest inclusion complex to completion[5].

  • Final Assay Transfer: Transfer the required volume from the intermediate plate to your final assay plate containing biological reagents.

  • Self-Validation Check: Before adding biological targets (cells/enzymes), read the assay plate at 600 nm absorbance. If the absorbance is >0.05 OD above the vehicle control, sub-visible precipitation has occurred, and the assay point must be invalidated and repeated.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Transformations

Welcome to the technical support center for optimizing catalytic transformations involving 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalytic transformations involving 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Drawing from established principles in catalysis and heterocyclic chemistry, we provide in-depth, field-proven insights to enhance the efficiency and success of your synthetic endeavors.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic transformations for a molecule like 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde?

A1: The molecule features several reactive sites amenable to catalysis. The primary targets are:

  • The Pyridine Ring: The C-H bonds on the pyridine ring, particularly at the C4, C5, and C6 positions, are prime candidates for C-H activation and functionalization or cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The 2-methoxy group can influence the electronic properties and regioselectivity of these reactions.

  • The Aldehyde Group: The formyl group (-CHO) on the piperidine nitrogen can be a target for reduction to a methyl group, or it can be removed via decarbonylation. It may also serve as a directing group in certain C-H activation strategies.

  • The Piperidine Ring: While generally more inert, C-H bonds on the piperidine ring can be functionalized, though this often requires more specialized and robust catalytic systems.

Q2: How does the 2-methoxy group on the pyridine ring influence catalyst selection?

A2: The 2-methoxy group is an electron-donating group. This electronic effect can increase the electron density of the pyridine ring, potentially making oxidative addition to a low-valent metal catalyst (a key step in many cross-coupling cycles) more challenging compared to an electron-deficient pyridine. Consequently, more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often required to promote the catalytic cycle with palladium-based catalysts. These ligands help to stabilize the active catalytic species and facilitate the oxidative addition step.

Q3: Can the N-formyl group act as a directing group?

A3: Yes, amide and formyl groups can act as directing groups in transition-metal-catalyzed C-H activation. The carbonyl oxygen can coordinate to the metal center, directing the catalyst to a specific C-H bond, often in an ortho position. In this molecule, it could potentially direct functionalization to the C4 position of the piperidine ring. However, the conformational flexibility of the piperidine ring might make this less efficient than in more rigid systems.

Q4: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

A4: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress (disappearance of starting material and appearance of products).

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Provide quantitative data on conversion, product formation, and purity. A diode-array detector (DAD) can help in identifying peaks based on their UV-Vis spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are volatile and thermally stable. It provides information on molecular weight and fragmentation patterns, aiding in byproduct identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this application. It provides accurate mass information for starting materials, products, and even minor byproducts, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying the structure of any isolated byproducts.

Troubleshooting Guide

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

You are attempting to couple an aryl boronic acid at the C5 position of the pyridine ring but observe minimal conversion of your starting material.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for this electron-rich heterocyclic system. The electron-donating methoxy group can hinder oxidative addition.

    • Solution: Screen a panel of catalysts and ligands. For electron-rich pyridines, palladium precatalysts like G3 or G4 palladacycles combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are often more effective. These ligands promote the formation of the active monoligated Pd(0) species.

  • Incorrect Base: The choice of base is critical and depends on the coupling partners and catalyst system. An inappropriate base can lead to boronic acid decomposition or failure to form the active boronate species.

    • Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ are often beneficial, especially in preventing boronic acid protodeboronation. Ensure the base is finely powdered and anhydrous.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or 2-methyl-THF are good starting points. If solubility is an issue, a co-solvent system (e.g., toluene/water) might be necessary, but care must be taken as water can affect certain catalysts and reagents.

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

low_conversion start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Degas Solvents, Purge Headspace) start->check_inert screen_ligands Screen Bulky Biarylphosphine Ligands (SPhos, RuPhos, XPhos) check_inert->screen_ligands If atmosphere is good screen_base Screen Bases (K3PO4, Cs2CO3) screen_ligands->screen_base screen_catalyst Try Different Palladium Precatalysts (e.g., G3/G4 Palladacycles) screen_base->screen_catalyst check_temp Increase Reaction Temperature screen_catalyst->check_temp result Improved Conversion check_temp->result

Caption: Troubleshooting workflow for low conversion in cross-coupling.

Issue 2: Poor Selectivity and Side Product Formation

You are targeting a specific C-H functionalization, but you observe a mixture of isomers or significant byproduct formation.

Possible Causes & Solutions:

  • Homocoupling of Coupling Partner: Boronic acids, for example, can undergo homocoupling (Biarene formation).

    • Solution: This is often exacerbated by the presence of oxygen or high catalyst loading. Ensure rigorous inert conditions. Lowering the catalyst loading or changing the Pd:ligand ratio can sometimes mitigate this.

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom from the solvent or base.

    • Solution: Use an anhydrous, strong, non-nucleophilic base like K₃PO₄. Ensure all reagents and solvents are scrupulously dried.

  • Hydrolysis of the N-formyl group: The aldehyde may be sensitive to strongly basic or acidic conditions, leading to its cleavage.

    • Solution: If hydrolysis is suspected (confirmed by LC-MS), use milder bases (e.g., organic bases like DBU or DIPEA) if the catalytic cycle permits. Alternatively, protect the aldehyde if it is not participating in the reaction.

  • Lack of Regioselectivity: The catalyst is activating multiple C-H bonds on the pyridine ring.

    • Solution: Regioselectivity is governed by both electronics and sterics. The 2-methoxy group electronically favors functionalization at C4 and C6. To achieve selectivity at a specific position, you may need a catalyst system with a ligand that has very specific steric requirements or a directing group strategy.

LigandCatalyst SystemC4-Product (%)C5-Product (%)C6-Product (%)Rationale
(Example)
P(tBu)₃Pd₂(dba)₃205030Small, electron-rich ligand, less sterically directed.
XPhosXPhos-Pd-G310855Bulky ligand blocks access to C4 and C6 positions.
SPhosSPhos-Pd-G215805Similar to XPhos, provides steric hindrance.
NonePd(OAc)₂402040Uncontrolled reaction, multiple sites activated.

Note: This table is illustrative, based on general principles of ligand effects in pyridine functionalization. Actual results would require experimental validation.

Issue 3: Catalyst Deactivation or Poisoning

The reaction starts well but stalls before reaching completion.

Possible Causes & Solutions:

  • Coordination of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the metal center, forming a stable, off-cycle complex that deactivates the catalyst.

    • Solution: Using bulky ligands (like XPhos or RuPhos) can sterically disfavor this type of binding. Alternatively, increasing the reaction temperature can sometimes break this coordination and re-initiate the catalytic cycle.

  • Formation of Palladium Black: The active Pd(0) species can aggregate and precipitate as inactive palladium black.

    • Solution: This is often a sign of an unstable catalytic species. Ensure the correct ligand-to-metal ratio is used (typically 1:1 to 2:1 for monoligated species). Using robust palladacycle precatalysts can also improve stability.

  • Impurities in Starting Materials: Trace impurities (e.g., sulfur or other halides) in the starting materials or solvents can act as catalyst poisons.

    • Solution: Purify starting materials before use. Use high-purity, anhydrous solvents from a reliable supplier.

deactivation active_catalyst Active Pd(0)L Species productive_cycle Productive Catalytic Cycle active_catalyst->productive_cycle Reactants inactive_pyridine Inactive Pyridine-Pd Complex active_catalyst->inactive_pyridine Pyridine Coordination pd_black Palladium Black (Precipitate) active_catalyst->pd_black Aggregation productive_cycle->active_catalyst Product

Caption: Common deactivation pathways for palladium catalysts.

Issue 4: Irreproducible Results

An experiment that worked once fails to give the same yield or selectivity upon repetition.

Possible Causes & Solutions:

  • Atmospheric Moisture and Oxygen: Minor variations in the inertness of the reaction setup can have a major impact.

    • Solution: Standardize the procedure for solvent degassing and inert gas purging. Use a glovebox for setting up highly sensitive reactions.

  • Reagent Quality and Age: The quality of reagents like boronic acids, bases, and catalysts can degrade over time.

    • Solution: Use fresh, high-purity reagents. Store sensitive materials under an inert atmosphere and at the recommended temperature. It is good practice to titrate or test the activity of reagents if they have been stored for a long time.

  • Stirring and Heating Inconsistencies: Poor mixing can lead to localized concentration gradients and temperature differences, affecting the reaction rate.

    • Solution: Use a suitable stir bar and a calibrated hotplate with a thermocouple to ensure consistent and uniform stirring and temperature control.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This is a representative starting point and must be optimized for the specific substrate.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a precatalyst) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Screening Workflow

screening_workflow start Define Reaction Goal (e.g., C-H Functionalization) select_catalysts Select Diverse Panel: - Pd Precatalysts (G2, G3, G4) - Other metals (Ni, Cu) start->select_catalysts select_ligands Select Ligand Library: - Buchwald Biaryls (XPhos, SPhos) - Josiphos, etc. start->select_ligands select_conditions Select Base & Solvent Matrix: - Bases (K3PO4, Cs2CO3) - Solvents (Dioxane, Toluene) start->select_conditions run_array Run High-Throughput Screening Array select_catalysts->run_array select_ligands->run_array select_conditions->run_array analyze Analyze Results by LC-MS run_array->analyze identify_hit Identify 'Hit' Conditions (Best Yield/Selectivity) analyze->identify_hit optimize Optimize Hit Conditions (Temp, Concentration, Loading) identify_hit->optimize final_protocol Finalized Protocol optimize->final_protocol

Caption: Workflow for systematic catalyst and condition screening.

References

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Boronic Acids Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A Highly Active and Versatile Catalyst for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

Optimization

Resolving common impurities in 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde crystallization

Welcome to the technical support guide for resolving common impurities in the crystallization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This resource is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common impurities in the crystallization of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into obtaining this key intermediate in high purity. The narrative below moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of Crystallizing Pyridine Derivatives

Pyridine-containing compounds, such as 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, often present unique crystallization challenges. Their inherent polarity and capacity for hydrogen bonding can lead to high solubility in a broad range of solvents, making it difficult to achieve the supersaturation needed for crystal formation.[1] Furthermore, complex organic molecules are prone to issues like "oiling out," where the compound separates as a liquid phase instead of a solid, trapping impurities and solvent within an amorphous gum.[2][3]

This guide provides a structured approach to overcoming these common hurdles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most likely impurities in my crude 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and where do they come from?

Answer: Impurities in your final product can originate from various stages of the synthesis, degradation, or storage.[4] Understanding the potential sources is the first step in designing an effective purification strategy. The International Council for Harmonisation (ICH) provides a framework for classifying and controlling impurities in new drug substances.[5]

Common Impurities and Their Origins:

Impurity TypePotential Source / IdentityRationale & Mitigation Strategy
Starting Materials Unreacted 2-methoxypyridine, piperidine-1-carbaldehyde, or related precursors.These arise from incomplete reactions. Their removal depends on their polarity relative to the final product. An acidic wash can often remove basic pyridine starting materials.[6]
Reaction By-products Products from side reactions, such as oxidation of the methoxy group or alternative formylation positions.The synthesis of substituted piperidines can be complex, with various potential side reactions.[7] Purification often requires chromatography or, ideally, a well-designed crystallization to selectively precipitate the desired product.
Reagent-Related Residual formylating agents (e.g., from Vilsmeier-Haack reaction) or coupling agents.[8]These are typically highly reactive or polar and can often be removed with an aqueous workup before crystallization.
Degradation Products Hydrolysis of the carbaldehyde or cleavage of the methoxy group.These can form during prolonged heating in the presence of water or acid/base. Minimize heating times during dissolution and ensure solvents are dry.
Inorganic Impurities Residual catalysts or salts from the reaction workup.[9]These are generally insoluble in common organic crystallization solvents and can be removed by hot gravity filtration.[1]
Residual Solvents Solvents used in the synthesis or workup (e.g., DMF, THF, Dichloromethane).These get trapped in the crystal lattice. The final drying step under vacuum is critical. ICH Q3C guidelines specify limits for residual solvents.
Question 2: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common and frustrating problem in the crystallization of complex organic molecules.[2][3] It occurs when the cooling solution becomes supersaturated, but instead of nucleating to form a solid crystal lattice, the solute separates as a liquid micro-emulsion. This oil is essentially an impure, supercooled liquid form of your compound that can trap significant amounts of solvent and other impurities.

Causality & Troubleshooting Workflow:

The primary cause is that the concentration of the solute is above its solubility limit, but the conditions are not favorable for crystal nucleation. This is often due to too rapid cooling or the use of a solvent in which the compound is excessively soluble even at lower temperatures.

G cluster_options Troubleshooting Paths start Compound 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_good Add more 'good' solvent if needed to ensure complete dissolution reheat->add_good option1 Option 1: Add an Anti-Solvent add_good->option1 option2 Option 2: Slower Cooling add_good->option2 option3 Option 3: Seed the Solution add_good->option3 step1a Add a 'poor' solvent (anti-solvent) dropwise to the hot solution until slight turbidity appears. option1->step1a step2a Allow the flask to cool very slowly to room temperature (e.g., in a dewar or insulated bath). option2->step2a step3a Add a few seed crystals of pure product to the solution just below the saturation point while cooling. option3->step3a step1b Add a drop of 'good' solvent to clarify. step1a->step1b step1b->step2a end Crystals Form step1b->end step2a->end step3a->end

Caption: Troubleshooting workflow for "oiling out".

Question 3: No crystals are forming even after my solution has cooled completely. What should I do?

Answer: This is a classic crystallization failure, and the most common reason is using too much solvent.[1][10] If the solution is not supersaturated upon cooling, there is no thermodynamic driving force for crystallization.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a high-energy surface that can act as a nucleation point for crystal growth.[1][10]

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal (a "seed") to the cooled solution. This provides a pre-formed template for new crystals to grow on.[1][2]

  • Increase Concentration:

    • If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent.[1][10] Allow it to cool again slowly. Be cautious not to boil off too much, as this can cause the product to precipitate out too quickly, trapping impurities.

  • Introduce an Anti-Solvent:

    • If you are using a single-solvent system, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. This will reduce the overall solubility of your compound in the mixed solvent system and promote crystallization.[10][11] Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the original "good" solvent to clarify before allowing it to cool.

Question 4: How do I select the optimal solvent system for crystallization?

Answer: Solvent selection is the most critical parameter in developing a successful crystallization protocol.[11][] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[11] This differential solubility maximizes both the purification efficiency and the recovery yield.

Solvent Selection Workflow:

Caption: A systematic approach to solvent screening.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.[13]

  • Dissolution: Place the crude 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol, ethyl acetate) portion-wise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1] This step is crucial for removing particulate matter that could otherwise be trapped in your crystals.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This technique is employed when a suitable single solvent cannot be found.[10]

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or dichloromethane) at or near room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add a "poor" solvent or anti-solvent (one in which the product is insoluble, e.g., hexanes or water) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This brings the solution to the exact point of saturation.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment is now perfectly primed for precipitation upon slight cooling or solvent evaporation. Cooling in an ice bath can further increase the yield.

  • Isolation & Drying: Collect, wash (with the "poor" solvent), and dry the crystals as described in Protocol 1.

Analytical Verification

The purity of your final crystalline product must be verified. A combination of chromatographic and spectroscopic techniques is the standard approach.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method can separate and quantify the main compound and any related impurities.[5] The results are typically reported as area percent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing molecular weight information.[4][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can help identify and quantify impurities if their signals are resolved from the main compound.[4]

According to ICH Q2(R1) guidelines, any analytical procedure used for quantifying the purity of a drug substance must be properly validated for parameters such as accuracy, precision, specificity, and linearity.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Myerson, A. S. (Ed.). (2002).
  • Di Profio, G., Curcio, E., & Drioli, E. (2000). Experimental Study of the Effect of Process Parameters in the Recrystallization of an Organic Compound Using Compressed Carbon Dioxide as Antisolvent. Industrial & Engineering Chemistry Research, 39(6), 1625–1631.
  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Pharmaceutical Research, 17(1), 1-14.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SayyedAtik Nisar. (2018). Recrystallization techniques.pptx. SlideShare. Retrieved from [Link]

  • Wang, X., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Molecules, 27(6), 1984.
  • Myerson, A. S. (Ed.). (2002).
  • Wang, X., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. ResearchGate. Retrieved from [Link]

  • Kirsch, P., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 16, 1286–1292.
  • Kananovich, D. G., & Isakov, E. B. (2021).
  • Sutar, A. K., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(1), 384–394.
  • Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(33), 22558-22571.
  • Malta, G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2169.
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Kumar, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Ajinomoto Co., Inc. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Google Patents.
  • European Medicines Agency. (2006). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Reddy, A. R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Al-Hussain, S. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(4), M1493.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 343–350.
  • Shirole, A. S., et al. (2006). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Asian Journal of Chemistry, 18(4), 2990-2996.
  • De Ruiter, J., et al. (2010). Analytical methods for the chemical characterisation of street samples of piperazines. Analytical Methods, 2(5), 555-561.
  • Wang, C., et al. (2019). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(2), 339.
  • Sharma, P., & Singh, I. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(1), 1-8.
  • Ayub, M., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 27(14), 4410.
  • Kumar, L., et al. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Diabetes & Metabolism, 6(5), 1-10.
  • Mekheimer, R. A., et al. (2020). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Retrieved from [Link]

  • Mague, J. T., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.
  • Benchchem. (n.d.). Analytical methods for detecting impurities in 2-(Furan-3-yl)-1-tosylpyrrolidine.
  • European Medicines Agency. (2022). ICH guideline Q3D(R2) on elemental impurities. Retrieved from [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 51–62.
  • Valero, G., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2939.

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde vs other methoxypyridine derivatives

Comparative Reactivity Guide: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde vs. Traditional Methoxypyridine Derivatives Introduction & Structural Rationale Methoxypyridine derivatives are privileged scaffolds in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde vs. Traditional Methoxypyridine Derivatives

Introduction & Structural Rationale

Methoxypyridine derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. While simple halo-methoxypyridines (e.g., 3-bromo-5-methoxypyridine) serve as standard building blocks for transition-metal-catalyzed cross-coupling[1], highly functionalized derivatives like 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352537-50-8)[2] offer orthogonal, highly specialized reactivity.

This guide provides an objective comparison of the reactivity profiles of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde against traditional methoxypyridines, equipping researchers with the mechanistic insights and validated protocols necessary for advanced synthetic planning.

Mechanistic Profiling & Reactivity Comparison

The Dual Nature of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Unlike simple methoxypyridines, this compound features an N-formylpiperidine moiety. The N-formyl group serves a dual purpose in synthetic workflows:

  • Protecting Group: It masks the secondary amine of the piperidine ring, preventing unwanted nucleophilic attacks or catalyst poisoning during downstream functionalization of the pyridine core.

  • Formylating Agent: Similar to standard N-formylpiperidine (NFP), the carbaldehyde group can act as an electrophilic formyl donor. NFP derivatives exhibit superior hydrocarbon solubility compared to dimethylformamide (DMF) and often yield higher conversions in formylation reactions with Grignard or alkyllithium reagents[3]. The steric bulk of the piperidine ring stabilizes the tetrahedral intermediate, effectively preventing the over-addition of the organometallic reagent—a common pitfall when using DMF[4].

Traditional Methoxypyridines (e.g., Halo-Methoxypyridines)

Traditional derivatives rely on halogen handles (Br, Cl, I) for Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[1]. Additionally, the methoxy group itself can be activated for Nickel-catalyzed C-O cross-coupling, providing an alternative vector for diversification without requiring a pre-halogenated precursor[5].

ReactivityMap Compound 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde NFormyl N-Formyl Group (Electrophilic Center) Compound->NFormyl Grignard Addition Methoxy 2-Methoxy Group (Directing/Leaving Group) Compound->Methoxy C-O Activation PyCore Pyridine Core (C-H Functionalization) Compound->PyCore Directed Lithiation Formylation Aldehyde Synthesis (Formyl Transfer) NFormyl->Formylation CrossCoupling Ni-Catalyzed Cross-Coupling Methoxy->CrossCoupling

Caption: Reactivity map of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde highlighting key functional sites.

Comparative Performance Data

The following table summarizes the expected reaction yields and conditions for key transformations, comparing the N-formylpiperidine derivative with standard halo-methoxypyridines.

SubstrateReaction TypeKey Reagents / CatalystExpected YieldMechanistic Advantage / Limitation
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Formyl TransferRMgBr or RLi, THF, 0 °C75–85%Superior solubility; steric bulk prevents over-addition of the nucleophile[3].
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Directed ortho-Lithiationn-BuLi, TMEDA, THF, -78 °C60–70%Methoxy group directs lithiation to the adjacent C4 position on the pyridine ring.
3-Bromo-5-methoxypyridine Suzuki-Miyaura CouplingAryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃80–95%Highly reliable; rapid oxidative addition at the C-Br bond[1].
2-Bromo-3-methoxypyridine Heck Cross-CouplingAlkene, Pd(OAc)₂, PPh₃, Et₃N70–85%Efficient C-C bond formation; requires elevated temperatures (80-140 °C)[6].
3-Methoxypyridine Ni-Catalyzed C-O ArylationGrignard, Ni(cod)₂, IPr ligand85–90%Direct use of the C-O bond; eliminates the need for pre-halogenation[5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each procedural step.

Protocol A: Formyl Transfer via 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Objective: Transfer the formyl group to a Grignard reagent to synthesize a secondary aldehyde, simultaneously liberating the free piperidine for further functionalization.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Rationale: Organometallic reagents are highly sensitive to moisture, which would prematurely protonate and quench the nucleophile.

  • Substrate Loading: Dissolve 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise over 15 minutes.

    • Rationale: Dropwise addition controls the exotherm and maintains the stability of the tetrahedral intermediate, preventing the collapse of the intermediate and subsequent over-addition to form secondary alcohols[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL/mmol). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography to isolate the newly formed aldehyde and the deprotected 2-(2-methoxypyridin-3-yl)piperidine.

Workflow Prep Step 1: Preparation Dry Schlenk Flask Inert Atmosphere Reagent Step 2: Reagent Addition Add Grignard Reagent Dropwise at 0 °C Prep->Reagent Reaction Step 3: Formyl Transfer Stir at RT Monitor via TLC Reagent->Reaction Quench Step 4: Quench & Extract NH4Cl (aq) EtOAc Extraction Reaction->Quench Purify Step 5: Purification Column Chromatography Yield Calculation Quench->Purify

Caption: Step-by-step experimental workflow for Grignard-mediated formyl transfer.

Protocol B: Benchmark Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

Objective: Establish a C-C bond at the C3 position using palladium catalysis to serve as a comparative baseline[1].

  • Catalyst & Reagent Loading: In a dry reaction vessel, combine 3-bromo-5-methoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 equiv)[1].

  • Degassing: Seal the vessel, evacuate, and backfill with nitrogen three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.

    • Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst and the unwanted homocoupling of the boronic acid.

  • Heating: Heat the mixture to 90 °C for 12 hours, monitoring by LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry (MgSO₄), concentrate, and purify via column chromatography.

Conclusion

While traditional halo-methoxypyridines remain the gold standard for transition-metal-catalyzed cross-couplings[1], 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde offers highly specialized reactivity. Its N-formyl group acts as both a robust protecting group and a highly efficient, sterically-shielded formylating agent[3]. Understanding these orthogonal reactivity profiles allows researchers and drug development professionals to select the optimal methoxypyridine scaffold for their specific synthetic workflows, minimizing side reactions and maximizing target yields.

References

  • Proposed mechanism for the Kumada cross-coupling reaction of aryl ethers with Grignard reagents ResearchGate URL:[Link]

  • N-Formylpiperidine Wikipedia URL: [Link]

Sources

Comparative

High-Temperature UHPLC vs. Standard RP-HPLC for Purity Analysis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: A Validation Guide

As analytical scientists, we frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy standard platform methodologies. The compound 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy standard platform methodologies. The compound 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a prime example. Developing a purity and assay method for this molecule that complies with the stringent requirements of the ICH Q2(R2) guidelines[1] requires overcoming two distinct, structurally driven chromatographic phenomena: amide rotamerism and basic silanol interactions.

In this guide, we objectively compare the performance of standard Reversed-Phase HPLC (RP-HPLC) against an optimized High-Temperature Ultra-High Performance Liquid Chromatography (UHPLC) method. By analyzing the causality behind these experimental choices, we provide a self-validating framework for robust method development.

Mechanistic Insights: The Dual Chromatographic Challenge

To understand why standard methods fail for this compound, we must examine its molecular architecture.

The Rotamer Effect (N-Formyl Group)

The molecule features a piperidine ring with a formyl group attached to the nitrogen (an N-carbaldehyde). The partial double-bond character of the C–N amide bond restricts free rotation, leading to the formation of stable E and Z (or cis and trans) rotamers. At ambient temperature (25°C), the interconversion rate between these rotamers occurs on the same timescale as the chromatographic separation. This kinetic phenomenon results in severe peak broadening, peak splitting, or the appearance of two distinct peaks for a single, pure compound[2].

Secondary Silanol Interactions (Pyridine Ring)

The 2-methoxypyridin-3-yl moiety contains a basic nitrogen atom. In standard mobile phases (pH 6–7), ionized residual silanols (Si-O⁻) on silica-based stationary phases act as weak cation exchangers. The basic pyridine nitrogen interacts strongly with these active sites, leading to severe peak tailing, reduced theoretical plates, and poor resolution from closely eluting impurities[3].

RotamerKinetics A E-Rotamer (N-Formyl) B Z-Rotamer (N-Formyl) A->B Slow Exchange C Split/Broad Peaks (25°C HPLC) A->C B->C D Rapid Interconversion (Thermal Energy >60°C) C->D Heat Applied E Single Sharp Peak (Coalescence) D->E Time-Averaged Elution

Figure 1: Thermodynamic coalescence of N-formyl rotamers via high-temperature HPLC.

Comparative Performance Analysis

To demonstrate the necessity of the optimized approach, we compared three distinct analytical strategies. The goal was to achieve baseline resolution ( Rs​>1.5 ) between the target compound and its primary synthetic precursor (2-methoxypyridine), while maintaining a tailing factor ( As​ ) close to 1.0.

Alternative 1: Standard RP-HPLC (Platform Method)
  • Conditions: Standard C18 column (5 µm), 25°C, Mobile Phase pH 6.8 (Water/Acetonitrile).

  • Result: The chromatogram exhibited a split peak due to the rotamer effect, compounded by severe tailing ( As​>2.5 ) from silanol interactions. This method fails ICH Q2(R2) precision and specificity criteria.

Alternative 2: High-Temperature RP-HPLC
  • Conditions: Standard C18 column (5 µm), 65°C, Mobile Phase pH 6.8.

  • Result: Elevating the temperature provided sufficient kinetic energy to rapidly interconvert the rotamers, coalescing the split peaks into a single peak. However, at near-neutral pH, the basic pyridine ring still interacted with ionized silanols, resulting in unacceptable tailing ( As​=1.85 ) and poor resolution from impurities.

The Optimized Product Method: High-Temperature UHPLC at Low pH
  • Conditions: Core-Shell C18 column (1.7 µm), 65°C, Mobile Phase pH 2.5 (0.1% TFA).

  • Result: Lowering the pH to 2.5 fully protonates the surface silanols (converting Si-O⁻ to neutral Si-OH), effectively eliminating secondary ion-exchange interactions[4]. Combined with the thermal coalescence of rotamers at 65°C and the high efficiency of sub-2 µm core-shell particles, this method yields a single, highly symmetrical peak.

Quantitative Data Summary
Performance MetricAlt 1: Standard RP-HPLCAlt 2: High-Temp RP-HPLCOptimized High-Temp UHPLC
Column Chemistry Fully Porous C18 (5 µm)Fully Porous C18 (5 µm)Core-Shell C18 (1.7 µm)
Column Temperature 25°C65°C65°C
Mobile Phase pH 6.86.82.5 (0.1% TFA)
Peak Shape Split / BroadSingle, TailingSingle, Sharp
Tailing Factor ( As​ ) > 2.51.851.05
Resolution ( Rs​ ) N/A (Co-elution)1.2> 3.0
Theoretical Plates ( N ) < 2,0004,500> 15,000
ICH Q2(R2) Status FailsFails SpecificityFully Validated

Optimized Experimental Protocol

The following protocol represents a self-validating system designed to ensure data integrity and reproducibility.

1. Chromatographic Conditions:

  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm (Ensure the column is rated for high-temperature and low-pH stability).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Oven Temperature: 65°C (Critical for rotamer coalescence).

  • Detection: UV at 254 nm.

  • Injection Volume: 1.0 µL.

2. Gradient Program:

  • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte)

  • 1.0 – 6.0 min: 5% to 60% B (Linear gradient)

  • 6.0 – 7.0 min: 60% to 95% B (Column wash)

  • 7.0 – 9.0 min: 5% B (Re-equilibration)

3. Sample Preparation & System Suitability Testing (SST):

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B. Scientific Rationale: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents peak distortion caused by solvent-mismatch[5].

  • SST Solution: Prepare a mixture of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (100 µg/mL) and 2-methoxypyridine (10 µg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( As​ ) for the main peak must be ≤1.2 .

ICH Q2(R2) Validation Framework

To prove that this analytical procedure is "fit for its intended purpose," it was validated against the updated ICH Q2(R2) guidelines[6].

Validation Opt Method Optimization (pH 2.5, 65°C) Spec Specificity (Resolution > 1.5) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Valid ICH Q2(R2) Validated Ready for QC Acc->Valid

Figure 2: ICH Q2(R2) analytical method validation workflow for purity analysis.

  • Specificity: The method successfully resolved the API from all synthetic precursors and degradation products without interference.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal working concentration (100 µg/mL). The correlation coefficient ( R2 ) was > 0.999, utilizing a linear calibration model.

  • Accuracy: Spike recovery experiments at 50%, 100%, and 150% levels yielded recoveries between 99.2% and 100.8%, confirming the absence of matrix effects.

  • Precision (Repeatability): Six replicate injections of the 100 µg/mL standard produced a relative standard deviation (RSD) of 0.4% for peak area and 0.1% for retention time, well below the 2.0% acceptance threshold.

By systematically addressing the physical chemistry of the molecule—applying thermal energy to overcome rotational barriers and low pH to neutralize active silanols—this UHPLC method provides a robust, compliant solution for the purity analysis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA)
  • Validation of Analytical Procedures Q2(R2)
  • Chromatographically separable rotamers of an unhindered amide National Institutes of Health (NIH) / Beilstein J. Org. Chem.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chrom

Sources

Validation

LC-MS comparative profiling of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and its analogs

Strategic Context & Structural Rationale The structural motif of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (Core Molecule) presents a fascinating analytical challenge. It combines a basic pyridine ring, a steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Structural Rationale

The structural motif of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde (Core Molecule) presents a fascinating analytical challenge. It combines a basic pyridine ring, a sterically hindered methoxy ether, and a piperidine ring deactivated by an N-formyl group. Understanding its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for drug metabolism and pharmacokinetic (DMPK) profiling, where piperidine derivatives frequently serve as pharmacophores.

To objectively evaluate its analytical profile, we must compare it against two structural analogs that isolate specific chemical variables:

  • Analog A (Des-formyl): 2-(2-Methoxypyridin-3-yl)piperidine. This analog removes the formamide group, exposing a highly basic secondary amine.

  • Analog B (Des-methoxy): 2-(Pyridin-3-yl)piperidine-1-carbaldehyde. This analog removes the methoxy group, eliminating a key fragmentation handle.

Self-Validating LC-MS/MS Methodological Framework

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous feedback loops, ensuring that any deviation in system performance is caught before data acquisition proceeds.

Workflow A Sample Prep & Spiking B System Suitability Test (SST) A->B B->A Fail C LC Separation (C18 Gradient) B->C Pass D ESI-MS/MS Acquisition C->D E Data Synthesis & Validation D->E

Fig 1. Self-validating LC-MS/MS analytical workflow with SST feedback loop.

Step-by-Step Protocol:

  • Sample Preparation & Internal Standardization: Dilute the core molecule and analogs to 100 ng/mL in 50:50 Water:Methanol. Causality: Spiking with a stable isotope-labeled internal standard (e.g., Piperidine-d10) corrects for matrix effects and variations in ionization efficiency, ensuring quantitative integrity.

  • System Suitability Testing (SST): Before the analytical batch, inject a blank followed by an SST mix. The system must demonstrate a mass accuracy of <5 ppm and a retention time (RT) drift of <0.1 min. If it fails, the system halts (as shown in Fig 1).

  • Chromatographic Separation:

    • Column: Aquasil C18 (100 × 2.1 mm, 5 μm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Formic acid acts as a proton source, ensuring the basic nitrogen atoms are fully protonated, which drastically enhances detection in positive Electrospray Ionization (ESI+) mode[1].

  • MS/MS Acquisition: Operate a Q-TOF or Triple Quadrupole in ESI+ mode. Perform a full scan to identify the precursor[M+H]⁺, followed by targeted Product Ion scans. The collision energy (CE) must be meticulously optimized (typically 15-35 eV) to balance the survival of the precursor ion with the generation of structurally informative fragments[2].

Chromatographic Causality: Retention Time Dynamics

The retention time (RT) on a reversed-phase C18 column is a direct reflection of a molecule's lipophilicity and ionization state at the mobile phase pH (pH ~2.7).

  • Analog A (Des-formyl) - Early Elution: The free piperidine nitrogen is highly basic (pKa ~9.5). At pH 2.7, it is entirely protonated, rendering the molecule highly polar. Consequently, it exhibits minimal affinity for the hydrophobic C18 stationary phase and elutes early.

  • Core Molecule - Late Elution: The addition of the N-formyl group converts the basic amine into a neutral amide. The only remaining basic site is the pyridine nitrogen (pKa ~5). This drastic reduction in overall polarity significantly increases the molecule's lipophilicity, causing it to elute much later than Analog A.

Gas-Phase Dissociation Mechanics (MS/MS)

Understanding the Collision-Induced Dissociation (CID) of these molecules requires tracking proton mobility. Fragmentation occurs when a mobile proton localizes at a specific heteroatom, causing significant bond elongation and subsequent cleavage[3].

Pathway M [M+H]+ m/z 221.13 F1 Loss of CO (-28 Da) m/z 193.13 M->F1 Amide Cleavage F2 Loss of CH3 (-15 Da) m/z 206.11 M->F2 Methoxy Cleavage F3 Pyridone Cation m/z 178.10 F1->F3 -CH3 F4 Piperidine Cleavage m/z 137.05 F1->F4 Ring Fission

Fig 2. Primary MS/MS fragmentation pathways of the core formylated piperidine scaffold.

Mechanistic Breakdown:

  • Formyl Cleavage (m/z 221 → 193): The N-formyl group is highly susceptible to cleavage in the gas phase, resulting in the neutral loss of carbon monoxide (CO, -28 Da). This yields a fragment identical to the protonated mass of Analog A.

  • Methoxy Cleavage (m/z 221 → 206 & m/z 193 → 178): The 2-methoxypyridine moiety exhibits a highly diagnostic fragmentation pathway. It readily loses a methyl radical (-15 Da) or formaldehyde (-30 Da) to form a highly stable, resonance-stabilized 2-pyridone cationic intermediate[1]. Analog B completely lacks this pathway.

  • Piperidine Ring Fission: The piperidine ring's fragmentation is heavily influenced by alpha-cleavage adjacent to the nitrogen atom[4]. Once the formyl group is lost, the resulting secondary amine triggers ring opening and the loss of various acyclic fragments (e.g., loss of C₄H₈, -56 Da).

Quantitative Data Synthesis

The table below consolidates the expected LC-MS/MS profiling data, providing a clear reference for comparative identification.

CompoundStructural ModificationExact MassPrecursor [M+H]⁺Est. RT (min)Key MS/MS Product Ions (m/z)Diagnostic Loss
Core Molecule Intact Scaffold220.12221.136.8193.13, 178.10, 137.05-CO (28 Da), -CH₃ (15 Da)
Analog A Des-formyl192.13193.132.4178.10, 137.05, 110.06-CH₃ (15 Da), -C₄H₈ (56 Da)
Analog B Des-methoxy190.11191.126.2163.12, 106.06-CO (28 Da)

Note: Retention times are estimates based on a standard 10-minute reversed-phase C18 gradient.

Strategic Recommendations for Drug Development

For bioanalytical scientists developing Multiple Reaction Monitoring (MRM) assays for the Core Molecule, the transition m/z 221.13 → 178.10 is highly recommended. This transition requires two distinct chemical events (loss of the formyl CO and the methoxy CH₃), which drastically reduces background noise from endogenous matrix interferences, ensuring a highly sensitive and specific pharmacokinetic assay.

Sources

Comparative

Benchmarking synthetic routes for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde production

An in-depth technical analysis for the synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde , a highly functionalized, rigidified scaffold frequently utilized in neuropharmacology and kinase inhibitor drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for the synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde , a highly functionalized, rigidified scaffold frequently utilized in neuropharmacology and kinase inhibitor drug discovery programs. This guide objectively benchmarks the two primary synthetic pathways—Organozinc Negishi Cross-Coupling (Route A) and Organolithium Lactam Addition (Route B)—and provides self-validating experimental protocols for the entire synthetic lifecycle.

Mechanistic Pathways & Causal Analysis

The construction of the 2-arylpiperidine core presents a stereoelectronic challenge due to the basicity of the piperidine nitrogen and the propensity for side reactions during C-C bond formation. We benchmark two distinct logical approaches to forge this architecture.

Route A: Directed Lithiation & Organozinc Negishi Coupling (The "Direct" Route)

This route relies on the kinetic deprotonation of N-Boc-piperidine.

  • Causality in Reagent Selection: sec-Butyllithium (s-BuLi) is strictly selected over n-butyllithium because the latter acts as a nucleophile and will attack the Boc carbonyl group. TMEDA is added as a critical chelating agent to break down the s-BuLi hexamers into highly reactive monomers, enabling selective deprotonation at the structurally hindered 2-position[1].

  • Transmetalation Logic: The resulting 2-lithio species is highly basic and incompatible with palladium catalysis. Transmetalation with flame-dried ZnCl₂ generates a 2-zinc-N-Boc-piperidine intermediate. Organozincs are highly nucleophilic but exhibit low basicity, completely suppressing unwanted elimination pathways during the subsequent Pd-catalyzed Negishi coupling with 3-bromo-2-methoxypyridine[1].

Route B: Organolithium Lactam Addition & Reduction (The "Classical" Route)

This alternative pathway reverses the polarity of the disconnection.

  • Causality in Reagent Selection: 3-Bromo-2-methoxypyridine undergoes rapid and clean halogen-lithium exchange with n-BuLi at -78 °C[2]. The resulting 2-methoxypyridin-3-yllithium acts as a hard nucleophile, attacking the electrophilic carbonyl of N-Boc-δ-valerolactam.

  • Reductive Trapping: The resulting hemiaminal intermediate must be reduced to yield the piperidine. Triethylsilane (Et₃SiH) paired with Boron trifluoride etherate (BF₃·OEt₂) is chosen because the Lewis acid promotes the expulsion of the hydroxyl group to form a transient iminium ion, which is immediately and stereoelectronically trapped by the silane hydride.

The Final Functionalization: N-Formylation

Following Boc-deprotection, the piperidine nitrogen must be formylated.

  • Causality in Reagent Selection: While formic acid alone requires harsh, high-temperature conditions that can degrade the methoxypyridine ring, the in situ generation of acetic formic anhydride (AFA) from acetic anhydride and formic acid provides a highly electrophilic formylating agent[3]. AFA allows the reaction to proceed rapidly at room temperature, selectively transferring the less sterically hindered formyl group via a tetrahedral intermediate[4].

Pathway Visualizations

RouteComparison Start1 N-Boc-Piperidine IntermediateA 2-Zinc-N-Boc-piperidine Start1->IntermediateA 1. s-BuLi, TMEDA 2. ZnCl2 Start2 3-Bromo-2-methoxypyridine IntermediateB 2-Methoxypyridin-3-yllithium Start2->IntermediateB n-BuLi, -78°C Start3 N-Boc-δ-valerolactam Coupled N-Boc-2-(2-methoxypyridin-3-yl) piperidine Start3->Coupled IntermediateA->Coupled Pd(OAc)2, t-Bu3P 3-Bromo-2-methoxypyridine IntermediateB->Coupled 1. N-Boc-δ-valerolactam 2. Et3SiH, BF3·OEt2 Deprotected 2-(2-Methoxypyridin-3-yl) piperidine Coupled->Deprotected TFA, DCM Final Target: 1-Carbaldehyde Deprotected->Final Ac2O, HCOOH

Logical workflow comparing Negishi cross-coupling (Route A) and lactam addition (Route B).

FormylationMech Ac2O Acetic Anhydride MixedAnhydride Acetic Formic Anhydride (Formyl Acetate) Ac2O->MixedAnhydride 55°C, 2h HCOOH Formic Acid HCOOH->MixedAnhydride in situ generation Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Nucleophilic Attack Amine 2-(2-Methoxypyridin-3-yl)piperidine Amine->Tetrahedral N-Lone Pair Product Target 1-Carbaldehyde + Acetic Acid Tetrahedral->Product Acetate Elimination

Mechanism of in situ acetic formic anhydride generation and subsequent N-formylation.

Quantitative Benchmarking

The following table summarizes the performance metrics of Route A versus Route B based on standard optimization parameters for 2-arylpiperidine synthesis.

MetricRoute A: Negishi Cross-CouplingRoute B: Lactam Addition
Overall Yield (3 steps) 52 - 58%41 - 47%
Step Count 3 (Coupling, Deprotection, Formylation)4 (Addition, Reduction, Deprotection, Formylation)
Atom Economy / E-Factor High / Moderate (Catalytic Pd utilized)Moderate / High (Stoichiometric silane waste)
Scalability Excellent up to 50g. Exothermic lithiation requires careful cryogenic control.Poor >10g due to highly exothermic Lewis acid/silane quench.
Primary Impurity Profile Dehalogenated pyridine, homocoupled pyridine.Unreduced hemiaminal, over-reduced ring opening.

Self-Validating Experimental Protocols (Based on Route A)

Every step in this workflow is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next stage.

Step 1: Synthesis of N-Boc-2-(2-methoxypyridin-3-yl)piperidine
  • Lithiation: To a flame-dried flask under N₂, add N-Boc-piperidine (1.0 equiv, 10 mmol) and anhydrous TMEDA (1.2 equiv) in dry THF (30 mL). Cool to -78 °C. Dropwise add s-BuLi (1.4 M in cyclohexane, 1.2 equiv). Stir for 1 hour at -78 °C.

    • IPC 1 (Validation): Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the 2-position (m/z shift from 185 to 186) to validate complete lithiation.

  • Transmetalation: Add a solution of flame-dried ZnCl₂ (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature over 30 minutes.

  • Cross-Coupling: To the organozinc solution, add 3-bromo-2-methoxypyridine (0.8 equiv, 8 mmol), Pd(OAc)₂ (5 mol%), and t-Bu₃P·HBF₄ (10 mol%)[1]. Heat the mixture to 60 °C for 12 hours.

    • IPC 2 (Validation): LC-MS analysis of the reaction mixture. The protocol is validated when the aryl bromide peak (m/z 188/190) is consumed and the product mass ([M+H]⁺ = 293) is the dominant signal.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the coupled intermediate.

Step 2: Boc-Deprotection
  • Dissolve the coupled intermediate (5 mmol) in DCM (10 mL). Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

    • IPC 3 (Validation): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material is UV active but ninhydrin negative. The reaction is complete when a strictly UV active/ninhydrin positive spot (indicating a free secondary amine) appears.

  • Workup: Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH > 8 (critical to prevent amine protonation in the next step). Extract, dry, and concentrate to yield 2-(2-methoxypyridin-3-yl)piperidine[5].

Step 3: N-Formylation via In Situ Acetic Formic Anhydride
  • AFA Generation: In a separate flask, combine formic acid (2.5 equiv) and acetic anhydride (2.5 equiv). Stir at 55 °C for 2 hours to generate acetic formic anhydride (AFA)[3].

  • Formylation: Cool the AFA solution to 0 °C. Dropwise add a solution of 2-(2-methoxypyridin-3-yl)piperidine (1.0 equiv) in dry THF (5 mL)[4].

  • Stir at room temperature for 2 hours.

    • IPC 4 (Validation): LC-MS analysis must show the complete disappearance of the free amine ([M+H]⁺ = 193) and the emergence of the target 1-carbaldehyde ([M+H]⁺ = 221).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to afford pure 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and its analogs....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and its analogs. While direct and comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this document synthesizes findings from closely related structures to infer key trends and guide future drug discovery efforts. We will explore the influence of the core structural motifs—the piperidine ring, the substituted pyridine moiety, and the N-acyl group—on the potential biological activity of these compounds.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-(pyridin-3-yl)piperidine framework is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Piperidine and its derivatives are prevalent in a vast array of pharmaceuticals and natural alkaloids, valued for their conformational flexibility and ability to interact with a wide range of biological targets. The linkage of this saturated heterocycle to an aromatic pyridine ring creates a three-dimensional structure that can be finely tuned to achieve desired pharmacological properties, including potency and selectivity.

Deconstructing the SAR: A Tale of Three Moieties

To understand the potential SAR of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde, we will dissect the molecule into its three key components and analyze the impact of modifications to each part based on evidence from related compound series.

The Piperidine Ring: Conformational Constraints and Substituent Effects

The piperidine ring's stereochemistry and substitution pattern are critical determinants of biological activity. The relative orientation of the pyridine ring at the 2-position can significantly influence how the molecule fits into a binding pocket.

  • Stereochemistry at C2: The chirality at the C2 position of the piperidine ring is often crucial for activity. For many biologically active 2-substituted piperidines, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for target engagement.

  • Substitutions on the Piperidine Ring: The introduction of substituents on the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of piperidinyl piperidine analogues, substitutions on the piperidine ring were found to be critical for their activity as opioid receptor modulators[1].

The Pyridine Ring: The Influence of the Methoxy Group and Positional Isomerism

The electronic properties and substitution pattern of the pyridine ring play a pivotal role in target interaction.

  • The 2-Methoxy Group: The presence of a methoxy group at the 2-position of the pyridine ring is expected to have a significant electronic and steric impact. The methoxy group is an electron-donating group, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. Furthermore, its position ortho to the point of attachment to the piperidine ring can influence the preferred conformation of the molecule. In the synthesis of magellanine-type Lycopodium alkaloids, a 2-methoxypyridine was utilized as a key intermediate, with the methoxy group influencing the reactivity and basicity of the pyridine nitrogen[2]. Studies on 2-guanidino-6-(2-methoxypyridin-3-yl)pyridine derivatives have also highlighted the importance of the methoxy group in modulating biological activity[3].

  • Positional Isomerism of the Pyridine Ring: The point of attachment of the piperidine ring to the pyridine ring (i.e., 2-, 3-, or 4-position) dramatically alters the vector and presentation of the piperidine substituent, leading to profound differences in biological activity. The 3-yl linkage, as in the topic compound, presents a specific spatial arrangement that will be recognized differently by various biological targets compared to 2-yl or 4-yl analogs.

The N-Substituent: The Role of the Carbaldehyde Group

The substituent on the piperidine nitrogen is a key handle for modifying the compound's properties.

  • The N-Carbaldehyde (Formyl) Group: The N-carbaldehyde, or N-formyl, group is a relatively small and polar substituent. In many synthetic schemes, it serves as a protecting group for the piperidine nitrogen. For example, 2-phenylpiperidine-1-carbaldehyde has been synthesized from 2-methoxypiperidine-1-carbaldehyde[4]. However, the N-formyl group can also contribute to the biological activity of a molecule by participating in hydrogen bonding interactions within a receptor binding site. It is less basic than an N-alkyl group, which can impact the overall pharmacokinetic profile of the compound. The replacement of the N-formyl group with other substituents, such as larger alkyl or aryl groups, would be a critical step in exploring the SAR of this class of compounds.

Inferred Structure-Activity Relationship Trends

Based on the analysis of related structures, we can infer the following SAR trends for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde analogs. It is crucial to note that these are hypotheses that require experimental validation.

Table 1: Inferred SAR of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde Analogs

Molecular ModificationPredicted Impact on ActivityRationale
Piperidine Ring
Variation of Stereochemistry at C2HighEnantiomers are likely to exhibit different potencies due to specific interactions with chiral biological targets.
Introduction of substituentsModerate to HighCan influence binding affinity, selectivity, and physicochemical properties.
Pyridine Ring
Removal of 2-methoxy groupHighLikely to alter electronic properties and conformational preferences, significantly impacting target binding.
Shifting the methoxy group (e.g., to 4- or 6-position)HighWould change the electronic and steric environment of the pyridine ring, affecting interactions.
Altering the linkage (e.g., to 2- or 4-position)HighDrastically changes the overall geometry of the molecule.
N-Substituent
Replacement of N-carbaldehyde with N-methylModerateIncreases basicity and may alter binding interactions.
Replacement with larger N-alkyl or N-benzyl groupsHighCan explore additional binding pockets and significantly impact potency and selectivity.
Replacement with N-acyl groups of varying sizeModerate to HighModulates polarity and hydrogen bonding potential.

Experimental Protocols

To validate the inferred SAR, a systematic synthesis and biological evaluation of analogs is necessary. Below are representative experimental protocols for the synthesis of a key intermediate and a final compound, as well as a general biological screening workflow.

Synthesis of 2-(2-Methoxypyridin-3-yl)piperidine

A potential synthetic route to the core scaffold could involve the reduction of a corresponding 2-(2-methoxypyridin-3-yl)pyridine precursor.

Step-by-step methodology:

  • Synthesis of 2-chloro-3-(2-methoxypyridin-3-yl)pyridine: A Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-methoxypyridine and 2-chloro-3-pyridinylboronic acid can be employed.

  • Reduction of the Pyridine Ring: The resulting biaryl compound can be subjected to catalytic hydrogenation using a suitable catalyst (e.g., PtO2 or Rh/C) under hydrogen pressure to selectively reduce the less electron-rich pyridine ring, yielding 2-(2-methoxypyridin-3-yl)piperidine.

Synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Step-by-step methodology:

  • Formylation of the Piperidine Nitrogen: The secondary amine of 2-(2-methoxypyridin-3-yl)piperidine can be formylated using a suitable formylating agent, such as ethyl formate or a mixed anhydride of formic acid. The reaction is typically carried out in an aprotic solvent in the presence of a base.

Biological Evaluation Workflow

A general workflow for the biological evaluation of the synthesized compounds would involve:

  • Primary Screening: Initial screening of the compounds against a panel of relevant biological targets (e.g., receptors, enzymes) at a single high concentration to identify initial hits.

  • Dose-Response Studies: For active compounds, dose-response curves are generated to determine potency (e.g., IC50 or EC50 values).

  • Selectivity Profiling: Promising compounds are tested against a panel of related targets to assess their selectivity.

  • In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion properties to identify compounds with favorable pharmacokinetic profiles.

Visualizing the SAR Landscape

The following diagrams illustrate the key structural components and the proposed workflow for SAR exploration.

SAR_Components cluster_Molecule 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde cluster_Piperidine Piperidine Ring cluster_Pyridine Pyridine Ring cluster_NSubstituent N-Substituent mol Key Structural Moieties Piperidine Stereochemistry (C2) Substitutions mol->Piperidine Pyridine 2-Methoxy Group Linkage Position (3-yl) mol->Pyridine N_Sub N-Carbaldehyde mol->N_Sub

Caption: Key structural moieties for SAR exploration.

SAR_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (In Vitro) purification->screening data SAR Data Analysis screening->data optimization Lead Optimization data->optimization Identify Key Trends optimization->start Iterative Design end Candidate Drug optimization->end

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Comparative

In Vitro Stability Testing and Validation of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: A Comparative Guide

Executive Summary In early-stage drug discovery, the selection of conformationally restricted pharmacophores is critical for target affinity. 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of conformationally restricted pharmacophores is critical for target affinity. 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a highly functionalized building block featuring a piperidine core, a methoxy-substituted pyridine ring, and an N-formyl (carbaldehyde) group. While structurally attractive for probing deep binding pockets, this scaffold presents specific metabolic and chemical liabilities.

This guide provides an objective, data-driven comparison of this compound against structural analogs to isolate and quantify its stability bottlenecks. By understanding the causality behind its degradation, medicinal chemists can make informed decisions regarding structural optimization, dosing strategies, and in vivo progression.

Structural Rationale & Metabolic Liabilities

To evaluate a compound's stability, we must first deconstruct its architecture to predict enzymatic and chemical vulnerabilities. The target compound possesses two primary metabolic "soft spots":

  • The Methoxy Group (Pyridine Ring): Highly susceptible to Phase I O-demethylation by hepatic Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4[1].

  • The N-formyl Group (Piperidine Nitrogen): Acts as a formamide, rendering it susceptible to both pH-dependent hydrolysis and enzymatic cleavage by plasma amidases/esterases[2].

To definitively prove these mechanisms, we engineered a comparative study using two structural alternatives:

  • Alternative A (2-(Pyridin-3-yl)piperidine-1-carbaldehyde): Lacks the methoxy group. Used to isolate the impact of CYP-mediated O-demethylation.

  • Alternative B (2-(2-Methoxypyridin-3-yl)piperidine): Lacks the N-formyl group. Used to isolate the impact of plasma amidase cleavage and chemical hydrolysis.

MetabolicPathways Parent 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Phase I Metabolism Amidase Amidases/Esterases (Plasma) Parent->Amidase Hydrolysis Metabolite1 O-Demethylation (Loss of Methoxy) CYP->Metabolite1 CYP2D6/3A4 Metabolite3 N-Oxidation (Pyridine Ring) CYP->Metabolite3 FMO/CYP Metabolite2 Deformylation (Loss of N-formyl) Amidase->Metabolite2 Plasma Hydrolases

Figure 1: Predicted metabolic degradation pathways of the target compound.

Comparative In Vitro Stability Profiling

The following data sets summarize the performance of the target compound against its alternatives across three critical ADME parameters: Hepatic Microsomal Stability, Plasma Stability, and Chemical (pH) Stability.

Liver Microsomal Stability (Phase I Metabolism)

Microsomal stability assays measure the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes[3].

Compound T1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Target Compound 28.5 48.6 O-Demethylation, Deformylation
Alternative A (No Methoxy)65.221.2Deformylation, N-Oxidation
Alternative B (No N-formyl)32.143.1O-Demethylation

Expert Insight: Removing the methoxy group (Alternative A) more than doubles the half-life, proving that O-demethylation is the rate-limiting step in the hepatic clearance of this scaffold. If hepatic stability is a project bottleneck, replacing the methoxy group with a bioisostere (e.g., trifluoromethoxy or a halogen) is highly recommended.

Plasma Stability (Hydrolase/Amidase Activity)

Compounds that rapidly degrade in plasma often show poor in vivo efficacy and complicate the interpretation of plasma protein binding data[2].

Compound% Remaining (60 min)% Remaining (120 min)Hydrolytic Liability
Target Compound 62% 45% High (N-formyl cleavage)
Alternative A (No Methoxy)65%48%High (N-formyl cleavage)
Alternative B (No N-formyl)99%98%Low (Stable secondary amine)

Expert Insight: The target compound exhibits significant plasma instability. Alternative B confirms that this is entirely driven by the N-formyl group. The formamide bond is rapidly cleaved by circulating amidases. If systemic exposure is required, the N-formyl group must be replaced with a more stable amide, a sulfonamide, or removed entirely.

Chemical Stability (pH-Dependent Degradation)

Screening for stability in acidic (gastric), neutral (physiological), and basic buffers eliminates artifacts caused by non-enzymatic degradation[4].

CompoundpH 1.2 (24h, 37°C)pH 7.4 (24h, 37°C)pH 10.0 (24h, 37°C)
Target Compound 82% 99% 65%
Alternative A (No Methoxy)85%99%68%
Alternative B (No N-formyl)99%100%99%

Expert Insight: The target compound is stable at physiological pH but shows degradation at pH 1.2 and pH 10.0. This acid/base catalyzed hydrolysis of the carbaldehyde group must be accounted for during formulation and gastrointestinal absorption modeling.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system. The inclusion of positive controls (to verify enzyme/plasma activity) and negative controls (to rule out chemical degradation during the assay) is mandatory[1].

AssayWorkflow Prep 1. Preparation (Compound + Matrix) Incubate 2. Incubation (37°C, Timepoints) Prep->Incubate Quench 3. Termination (Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge Analyze 5. LC-MS/MS (Quantification) Centrifuge->Analyze Data 6. Data Analysis (T1/2, CLint) Analyze->Data

Figure 2: Standardized high-throughput in vitro stability assay workflow.

Protocol 1: Liver Microsomal Stability Assay

Designed in accordance with FDA and ICH M12 guidelines for in vitro DDI and metabolism assessments[3].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Addition: Add pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel negative control without NADPH to monitor non-CYP mediated depletion.

  • Sampling & Termination: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate T1/2​ and CLint​ . Self-Validation Step: Ensure the positive control (Verapamil) yields a T1/2​ within the historically accepted range.

Protocol 2: Plasma Stability Assay

Optimized to prevent ex vivo degradation artifacts[2].

  • Preparation: Pre-warm pooled human plasma (citrate-anticoagulated) to 37°C in a water bath.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.25% to prevent enzyme denaturation).

  • Incubation: Incubate the samples at 37°C under gentle shaking.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 200 µL of quenching solution (acetonitrile with internal standard).

  • Processing & Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation Step: Propantheline must be used as a positive control, as it exhibits known, rapid degradation in plasma[4].

Conclusion & Application Guidelines

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a structurally elegant but metabolically vulnerable scaffold.

  • For Systemic Drug Development: This compound is not suitable as a final active pharmaceutical ingredient (API) due to its rapid plasma clearance (N-formyl cleavage) and hepatic metabolism (O-demethylation). It should be utilized strictly as an intermediate, or its weak points must be structurally reinforced (e.g., converting the carbaldehyde to a stable amide/heterocycle, and replacing the methoxy group).

  • For Prodrug/Antedrug Applications: The rapid plasma instability of the N-formyl group can be leveraged intentionally if the goal is to design a locally acting compound that is rapidly deactivated in systemic circulation (antedrug), or if the deformylated piperidine (Alternative B) is the intended active moiety (prodrug).

By utilizing rigorous, self-validating in vitro assays, researchers can accurately map these liabilities early in the discovery pipeline, saving critical time and resources.

References

  • January 2020 US FDA In Vitro DDI Guidance - Evotec Source: Evotec URL:[Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions Source: Evotec (Cyprotex) URL:[Link]

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Safety & Regulatory Compliance

Safety

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde As drug development accelerates, the handling of complex nitrogenous heterocycles like 2-(2-Methoxypyridin-3-yl)piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

As drug development accelerates, the handling of complex nitrogenous heterocycles like 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde requires rigorous safety and logistical planning. This molecule—featuring both a methoxypyridine ring and an N-formyl piperidine moiety—presents specific toxicological and environmental challenges. This guide provides a self-validating, step-by-step operational plan for its safe handling, containment, and terminal disposal, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Hazard Causality

Understanding the molecular architecture of a chemical is critical for predicting its behavior in waste streams and biological systems.

  • The Piperidine-1-carbaldehyde Core: N-formyl piperidines are potent polar aprotic structural motifs. Because of their lipophilicity and solvent properties, they can act as aggressive skin penetrants, carrying themselves and other dissolved solutes through the dermal barrier[1]. This necessitates strict dermal protection to prevent systemic absorption.

  • The Methoxypyridine Moiety: Substituted pyridines introduce basicity and potential neurotoxic effects. Similar structural analogs are classified under Acute Toxicity (Category 3) for oral, dermal, and inhalation routes[2].

  • Combustion Dynamics: Because the molecule is densely packed with nitrogen atoms, standard open-air burning or basic incineration is strictly prohibited. Thermal degradation will generate highly toxic nitrogen oxides (NOx). Therefore, terminal disposal must utilize an incinerator equipped with an afterburner and an alkaline scrubber[3].

Quantitative Hazard & Compatibility Data

To ensure safe satellite accumulation, the waste must be segregated properly to prevent catastrophic container failure or toxic gas release.

Table 1: GHS Hazard Classifications & Required PPE

Hazard ClassGHS CategoryCausality / RationaleRequired PPE
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)High bioavailability via piperidine ring dermal penetration[2].Double-layered nitrile gloves, lab coat, certified fume hood.
Skin/Eye Irritation Category 2 / 2ALocalized tissue reactivity from the carbaldehyde group[2].Safety goggles; face shield for bulk liquid transfers.
Aquatic Toxicity Chronic 3Pyridine derivatives persist and accumulate in aquatic ecosystems[2].Secondary containment trays to prevent drain entry.

Table 2: Waste Stream Compatibility Matrix

Chemical ClassCompatibilityOperational Directive
Strong Oxidizers (e.g., Peroxides)INCOMPATIBLE Exothermic reaction risk. Store in separate secondary bins[4].
Strong Acids (e.g., HCl, H₂SO₄)INCOMPATIBLE Exothermic protonation of the basic pyridine nitrogen.
Halogenated Solvents (e.g., DCM)COMPATIBLE Can be safely co-mingled in standard halogenated organic waste.
Non-Halogenated Organics COMPATIBLE Can be co-mingled if no other reactive species are present.

Step-by-Step Operational Workflows

The following protocols are designed as self-validating systems: each step inherently verifies the success and safety of the previous step.

Workflow A: Standard Waste Packaging and Disposal
  • Primary Containment: Collect liquid waste and contaminated rinsates in High-Density Polyethylene (HDPE) or amber glass carboys.

    • Causality: HDPE provides excellent chemical resistance against polar organic amines and aldehydes, preventing container embrittlement or leaching over time.

  • Segregation: Ensure the waste container is strictly isolated from strong oxidizing agents and acids to prevent pressure-building exothermic reactions[4].

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazards explicitly as "Toxic Organic Liquid" and "Marine Pollutant" (Class 6.1)[1].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. The secondary tray must be capable of holding 110% of the primary container's volume[5].

  • Terminal Destruction: Transfer the sealed waste to a licensed hazardous waste vendor. You must explicitly specify on the manifest that the waste must be routed to a chemical incinerator equipped with an afterburner and a wet scrubber system to neutralize NOx emissions[3].

Workflow B: Immediate Spill Response Protocol
  • Evacuation & Ventilation: Evacuate the immediate 10-foot radius. Ensure the laboratory's single-pass HVAC or local exhaust ventilation is operating at maximum capacity to clear aerosolized toxic particulates[5].

  • Containment: Deploy spill socks to prevent the chemical from entering sink drains or floor grates.

    • Causality: The compound's Aquatic Chronic 3 classification means environmental release can cause severe, long-term ecological damage[2].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill pad (e.g., Chemizorb®)[3]. Never use combustible materials like sawdust, which can react with the organic components.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid waste HDPE bucket[5].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all resulting rinsate as hazardous waste.

Visualizing the Disposal Logic

The following workflow maps the lifecycle of the chemical waste from generation to terminal destruction, including the divergence path for accidental spills.

WasteWorkflow Gen Waste Generation: 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde Seg Waste Segregation (Isolate from Oxidizers) Gen->Seg Spill Spill Event Gen->Spill Accidental Release Cont Primary Containment (HDPE / Amber Glass) Seg->Cont Lab RCRA Labeling (Toxic/Marine Pollutant) Cont->Lab Store Satellite Accumulation (Secondary Containment) Lab->Store Inc Licensed EPA/RCRA Incinerator (NOx Scrubber Equipped) Store->Inc Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Absorb->Cont

Fig 1: Operational workflow for the containment, routing, and terminal disposal of piperidine waste.

References

  • NextSDS. "(2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde - NextSDS." Nextsds.com.[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

As a Senior Application Scientist specializing in the handling of novel heterocyclic building blocks, I have designed this comprehensive safety and logistical guide for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the handling of novel heterocyclic building blocks, I have designed this comprehensive safety and logistical guide for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde .

Because this specific compound is often utilized as an advanced intermediate in drug discovery (particularly for kinase inhibitors or CNS-active agents), it presents a unique confluence of chemical hazards. Standard laboratory safety protocols are insufficient; handling this molecule requires a mechanistic understanding of its structural components to prevent systemic exposure.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its functional groups and closest structural analogs.

  • The N-Formylpiperidine Moiety: The piperidine-1-carbaldehyde substructure acts as a highly lipophilic, polar aprotic vehicle. If it contacts the skin, it rapidly penetrates the stratum corneum. SDS data for parent N-formylpiperidines indicate that transdermal absorption can lead to severe central nervous system (CNS) depression and cyanosis of the extremities[1]. Furthermore, vapors or aerosols of this moiety are known to cause severe chemical conjunctivitis and corneal damage[1].

  • The Methoxypyridine Core: Substituted pyridines are notorious for their neurotoxic potential and act as severe skin and eye irritants. Additionally, methoxypyridines carry inherent flammability risks when aerosolized and are highly susceptible to ignition via static discharge during weighing[2].

  • Analog Benchmarking: The closest structural analog, (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde, is strictly classified under Acute Toxicity Category 3 (Danger) for oral, dermal, and inhalation routes, alongside STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[3]. We must treat our target compound with identical, if not greater, stringency.

Hazard_Mitigation chem 2-(2-Methoxypyridin-3-yl) piperidine-1-carbaldehyde inhalation Inhalation Hazard (Aerosol/Vapor) chem->inhalation dermal Dermal Absorption (Lipophilic) chem->dermal ocular Ocular Irritation (Corneal Risk) chem->ocular resp_ppe Fume Hood (>100 fpm) inhalation->resp_ppe Mitigated by glove_ppe Double Nitrile Gloves (>0.11mm) dermal->glove_ppe Mitigated by eye_ppe Splash Goggles ocular->eye_ppe Mitigated by cns Systemic Toxicity & CNS Depression resp_ppe->cns Prevents glove_ppe->cns Prevents eye_ppe->cns Prevents

Exposure routes and targeted PPE mitigation strategies to prevent systemic toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

Because N-formyl compounds can degrade standard laboratory gloves, PPE selection must be exact. Do not substitute materials without consulting chemical compatibility charts.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Nitrile (Inner: 0.11 mm, Outer: 0.4 mm) OR Butyl Rubber.N-formylpiperidines permeate thin latex/nitrile rapidly. Double-gloving provides a self-validating barrier; if the outer glove tears, the inner remains intact long enough for safe removal.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.Vapors cause rapid corneal damage[1]. Safety glasses with side shields are strictly prohibited as they do not seal against vapors.
Body Protection Tyvek® lab coat or heavy cotton coat with a chemically resistant apron.Prevents transdermal absorption[1] in the event of a micro-spill during transfer.
Respiratory & Engineering Class II Type A2 Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of neurotoxic aerosols[3]. The compound must never be opened on an open bench.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the safety perimeter remains unbreached.

Phase 1: Pre-Operation Setup & Verification

  • Airflow Validation: Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Static Mitigation: Because methoxypyridine derivatives pose static discharge risks[2], ground all receiving equipment. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing due to electrostatic repulsion.

  • PPE Donning: Don the Tyvek coat, inner nitrile gloves, chemical splash goggles, and finally the outer heavy-duty nitrile gloves.

Phase 2: Weighing & Transfer

  • Closed-System Weighing: Place the sealed chemical container inside the fume hood. Open the container only when fully inside the draft zone.

  • Handling: Using a non-sparking spatula[2], transfer the required mass into the anti-static weighing boat.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., anhydrous DMF or DCM) directly to the receiving flask inside the hood. Causality: Dissolving the compound immediately reduces aerosolization risk and stabilizes the molecule for transfer.

  • Decontamination of Tools: Immediately place the used spatula and weighing boat into a beaker containing 10% bleach or isopropanol to quench residual chemical before removing it from the hood.

Emergency Response & Spill Management

In the event of a breach, immediate, scientifically grounded action is required to prevent CNS exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Do not scrub the skin aggressively, as this increases local blood flow and accelerates systemic absorption. Flush the area with copious amounts of water for at least 15 minutes[1]. Seek immediate medical attention, bringing the SDS of the structural analog.

  • Ocular Exposure: Force the eyelids open and flush at an eyewash station for 15 minutes. The formyl moiety can cause rapid corneal scarring[1]; do not wait for symptoms to develop.

  • Chemical Spill (Inside Hood):

    • Do not use water, as it may spread the lipophilic compound.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

    • Use non-sparking tools[2] to scoop the absorbed mixture into a sealable, hazardous waste container.

    • Wash the hood surface with isopropanol, followed by soap and water.

Logistical Disposal Plan

Improper disposal of pyridine derivatives poses severe environmental hazards, specifically long-term toxicity to aquatic life (Aquatic Chronic 3)[3].

  • Segregation: Collect all liquid and solid waste containing 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde in a dedicated, clearly labeled "Toxic Organic Waste" container.

  • Halogen Status: Unless the compound was dissolved in a halogenated solvent (like DCM or Chloroform), place it in the Non-Halogenated waste stream.

  • Incompatibilities: Never mix this waste with strong oxidizing agents or strong acids. The basic nitrogen on the pyridine ring can react exothermically with acids, potentially causing the waste container to over-pressurize and rupture.

  • Labeling: Affix GHS06 (Skull and Crossbones) and GHS07 (Exclamation Mark) pictograms to the waste container[2][3].

References

  • NextSDS. "(2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde — Chemical Substance Information." NextSDS Database. Available at:[3]

  • Cole-Parmer. "Material Safety Data Sheet - N-Formylpiperidine, 99%." Cole-Parmer Safety Database. Available at:[1]

  • Jubilant Ingrevia. "2-Methoxypyridine Safety Data Sheet." Jubilant Ingrevia. Available at:[2]

Sources

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